This technical monograph details the chemical properties, synthesis, and application of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a critical "privileged scaffold" in medicinal chemistry.[1][2] This compound serves...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph details the chemical properties, synthesis, and application of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a critical "privileged scaffold" in medicinal chemistry.[1][2] This compound serves as the structural foundation for the pyrazolo[4,3-d]pyrimidine class of fused heterocycles, which are bioisosteres of purines and widely utilized in kinase inhibitors and phosphodiesterase (PDE) inhibitors (e.g., Sildenafil analogs).[2]
[1][2]
Executive Summary
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (AMPCA) represents a high-value intermediate for the synthesis of bioactive fused heterocycles.[1][2] Its unique 3,4-substitution pattern provides an "ortho-like" geometry that facilitates cyclization reactions, enabling the rapid construction of bicyclic systems mimicking adenosine and guanosine.[1][2] This guide focuses on the practical handling, validated synthesis, and derivatization of AMPCA, emphasizing its role in high-throughput drug discovery.[2]
Physicochemical Profile
The amphoteric nature of AMPCA (containing both a basic amine and an acidic carboxyl group) dictates its solubility and handling.[2] It typically exists as a zwitterion in the solid state, leading to high melting points and poor solubility in non-polar solvents.[2]
Property
Value / Description
Notes
IUPAC Name
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number
1006334-34-4 (Acid) / 637336-53-9 (Methyl Ester)
The methyl ester is the preferred storage form.[1][2]
The synthesis of AMPCA is non-trivial due to the electron-rich nature of the pyrazole ring, which makes regioselective functionalization critical.[1][2] The industry-standard route involves the nitration of 1-methyl-1H-pyrazole-3-carboxylic acid followed by reduction.[1][2]
Validated Synthetic Workflow
The choice of the Nitration-Reduction pathway over direct amination is driven by electronic control.[1][2] The carboxylic acid at C3 deactivates the ring slightly, but the N-methyl group directs electrophilic aromatic substitution (nitration) to the C4 position, ensuring 100% regioselectivity.[2]
Nitration Temperature: Must be controlled (0–5 °C initially) to prevent over-nitration or decarboxylation.
Reduction Catalyst: Palladium on Carbon (Pd/C) is preferred for cleanliness.[2] However, if the molecule contains halogens (e.g., if starting from a chloro-analog), Stannous Chloride (SnCl2) is used to prevent dehalogenation.[2]
Chemical Reactivity & Derivatization[1][2]
The core value of AMPCA lies in its ability to form fused ring systems.[1][2] The proximity of the C4-amino and C3-carboxylic acid groups allows for condensation with electrophiles to form Pyrazolo[4,3-d]pyrimidines .[1][2]
The "Ortho-Like" Cyclization
Reacting AMPCA (or its amide derivative) with one-carbon electrophiles (Formamide, Triethyl Orthoformate, Urea) closes the pyrimidine ring.[2]
Mechanism:
Acylation: The C4-amine attacks the electrophile.[1][2]
Dehydration/Cyclization: The amide nitrogen attacks the activated carbonyl of the C3-acid derivative.[1][2]
Figure 2: Divergent synthesis pathways.[1][2] The red path highlights the formation of the biologically privileged pyrazolopyrimidine scaffold.[1]
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the user confirms success before proceeding.
Protocol A: Synthesis of Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate
This is the stable precursor.[1][2] It is recommended to store the nitro-ester and reduce to the amino-acid only when needed.[1][2]
Setup: Charge a reactor with 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) and Methanol (8.0 vol).
Activation: Cool to 0–5 °C. Add Thionyl Chloride (1.1 equiv) dropwise over 3 hours. (Generates HCl in situ).
Reflux: Warm to room temperature and stir for 12 hours.
Check 1 (TLC/NMR): Confirm disappearance of acid.
Nitration: Caution: Exothermic. Add Nitric Acid (fuming) / Sulfuric Acid mixture dropwise at 0 °C.
Quench: Pour onto ice water. The product usually precipitates as an off-white solid.[1][2]
Protocol B: Reduction to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid[1][2]
Dissolution: Dissolve the nitro-ester (from Protocol A) in Methanol .
Catalyst: Add 10% Pd/C (5 wt% loading).
Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) for 4–6 hours.
Check 2 (Color): The solution often changes from yellow (nitro) to colorless (amine).[2]
Hydrolysis (In-situ): To the methanolic amine solution, add NaOH (2M, 2 equiv) and heat to 60 °C for 1 hour.
Workup: Filter off catalyst (Celite). Acidify filtrate with HCl to pH 4.[1][2] The zwitterionic amino acid precipitates.[1][2]
Purification: Recrystallize from water/ethanol if necessary.
Safety & Handling
Energetic Precursors: The 4-nitro intermediate is stable but should not be subjected to adiabatic heating.[1][2] Ensure cooling during nitration.[1][2][3]
Inhalation Hazard: The amino acid exists as a fine powder.[1][2] Use N95 respiratory protection to prevent sensitization.[1][2]
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The amine is prone to oxidation (browning) upon prolonged air exposure.[2]
References
Synthesis of Pyrazole Carboxylates: Bell, A. S., Brown, D., & Terrett, N. K. (1992).[2] Pyrazolopyrimidinone antianginal agents.[1][2] European Patent EP0463756.[1][2]
The following technical guide details the chemical identity, synthetic pathways, and pharmaceutical applications of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid . Executive Summary 4-Amino-1-methyl-1H-pyrazole-3-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthetic pathways, and pharmaceutical applications of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid .
Executive Summary
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[] Characterized by its amphoteric nature and dense functionalization potential, it serves as a critical scaffold for Fragment-Based Drug Design (FBDD) . Its structural motif—a pyrazole core decorated with an amino group and a carboxylic acid—mimics the hydrogen-bonding patterns of purines, making it a privileged structure for developing kinase inhibitors, HSP90 inhibitors, and antiviral agents.
Chemical Identity & Properties
This compound exists primarily as a zwitterion in the solid state, contributing to its high melting point and specific solubility profile.
Soluble in DMSO, dilute acid/base; sparingly soluble in water/MeOH
pKa (Predicted)
Acid: ~3.5; Base (Conjugate acid): ~2.8
Synthetic Pathways
The synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid requires careful regiocontrol during the methylation step to ensure the N1-methyl isomer is formed rather than the N2-isomer. The most robust industrial route involves the methylation of a nitro-pyrazole precursor followed by catalytic hydrogenation.
Validated Synthetic Route
The following workflow describes the conversion of methyl 4-nitro-1H-pyrazole-3-carboxylate to the target acid.
Figure 1: Step-wise synthesis from commercially available nitro-pyrazole precursors.
atmosphere (balloon or Parr shaker at 60 psi), Methanol.
Procedure: The mixture is agitated under hydrogen until TLC indicates consumption of the nitro compound (~4–24 h). Filter through Celite to remove catalyst.
Step 3: Ester Hydrolysis
Reagents: Lithium Hydroxide (LiOH·H2O, 3.0 eq).
Solvent: THF:Water (3:1).
Isolation: Acidify to pH 3–4 with 1M HCl. The zwitterionic product often precipitates; if not, remove solvent and recrystallize from EtOH/Water.
Pharmaceutical Applications
This compound is a "privileged scaffold" in drug discovery, particularly for targets requiring bidentate hydrogen bonding.
Structural Logic in Drug Design
The 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid motif serves as a bioisostere for the anthranilic acid moiety but with distinct electronic properties.
Donor-Acceptor Motif: The C3-carboxylate acts as a hydrogen bond acceptor, while the C4-amino group acts as a donor. This mimics the ATP adenine ring's interaction with the hinge region of kinases.
Solubility Enhancement: The pyrazole nitrogen (N2) and the zwitterionic capability improve aqueous solubility compared to phenyl-based analogs.
Key Therapeutic Areas
Kinase Inhibitors: Used to synthesize type I and type II inhibitors where the pyrazole binds to the ATP pocket.
HSP90 Inhibitors: Pyrazole-3-carboxamides are a known class of Heat Shock Protein 90 inhibitors. The 4-amino group allows for further derivation to tune potency.
Antivirals: Incorporated into protease inhibitors where a rigid, polar linker is required to span the active site.
Safety & Handling (MSDS Summary)
While generally stable, the compound exhibits irritant properties typical of organic acids and amines.
Hazard Class
GHS Code
Description
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods if exposed to air.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485351, 4-amino-1-methyl-1H-pyrazole-3-carboxamide (Related Amide). Retrieved from [Link]
Executive Summary 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4 ) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4 ) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and phosphodiesterase (PDE) modulators.[1][2] As a structural analogue to the core scaffold of Sildenafil (Viagra) and various oncology drugs, it serves as a critical "hinge-binding" motif in structure-based drug design (SBDD).
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic routes, regiochemical challenges, and applications in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The molecule features a pyrazole ring substituted with a methyl group at position 1, a carboxylic acid at position 3, and an amino group at position 4. This specific substitution pattern creates a unique electronic environment, making the C5 proton highly diagnostic in NMR and the amino group a versatile handle for derivatization.
Table 1: Core Technical Specifications
Property
Value / Description
IUPAC Name
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Registry Number
1006334-34-4
Molecular Formula
C₅H₇N₃O₂
Molecular Weight
141.13 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
>300 °C (decomposition typical for amino acids of heterocycles)
Predicted pKa
Acidic (COOH): ~3.5
LogP (Predicted)
-0.8 to -1.2 (Highly polar, water-soluble at neutral pH)
H-Bond Donors/Acceptors
2 Donors (NH₂, COOH) / 4 Acceptors (N, O)
Structural Characterization
1H NMR Spectroscopy Profile
The ¹H NMR spectrum is distinct due to the lack of coupling for the ring proton (C5-H) and the sharp singlet of the N-methyl group.
Solvent: DMSO-d₆ (Recommended due to solubility)
δ 12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH). Often broadened or invisible depending on water content.
δ 7.60 – 7.80 ppm (s, 1H): Pyrazole C5-H. This is the diagnostic ring proton. It appears as a singlet because C4 is fully substituted.
δ 4.50 – 5.50 ppm (br s, 2H): Amino group (-NH₂). Chemical shift varies significantly with concentration and pH.
δ 3.75 – 3.85 ppm (s, 3H): N-methyl group (N-CH₃).
Crystallography & Conformation
In the solid state, the pyrazole ring is planar. The carboxylic acid moiety typically lies coplanar with the ring to maximize conjugation, facilitated by an intramolecular hydrogen bond between the amino group (H-donor) and the carbonyl oxygen (H-acceptor). This "pseudo-ring" formation locks the conformation, which is a critical feature for binding affinity in enzyme active sites.
Synthetic Pathways[14]
The synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid generally proceeds via two primary strategies: Functionalization of the Pyrazole Core (Route A) or De Novo Cyclization (Route B). Route A is preferred for laboratory-scale synthesis due to the availability of precursors.
Route A: Nitration-Reduction Sequence
This pathway starts from the commercially available ethyl 1-methyl-1H-pyrazole-3-carboxylate .
Nitration: Electrophilic aromatic substitution at the C4 position. The pyrazole ring is electron-rich, but the 3-carboxylate is electron-withdrawing. Standard mixed acid conditions (HNO₃/H₂SO₄) are effective.
Reduction: Conversion of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl or SnCl₂).
Hydrolysis: Saponification of the ester to the free acid.
Route B: Regioselective Methylation
Starting from ethyl 4-nitro-1H-pyrazole-3-carboxylate , methylation is performed. This introduces a regioselectivity challenge (N1 vs. N2 alkylation).
Thermodynamic Control: Methylation of 3-substituted pyrazoles typically favors the 1,3-isomer (target) over the 1,5-isomer due to steric hindrance. The 1,5-isomer places the N-methyl group adjacent to the C5-substituent (or C3-substituent in the tautomeric form), creating a clash.
Result: Alkylation with MeI/K₂CO₃ in DMF usually yields the 1-methyl-3-carboxylate (major) and 1-methyl-5-carboxylate (minor).
Figure 1: Step-wise synthesis via the Nitration-Methylation-Reduction pathway.[3][4][5][6][7][8][9] Note the critical methylation step determining the 1,3-substitution pattern.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Note: This protocol assumes starting from the unmethylated nitro-pyrazole ester.
Add Pd/C catalyst carefully under Argon flow (pyrophoric risk).
Purge the flask with H₂ gas three times.
Stir vigorously under H₂ balloon for 12 hours.
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the amino ester.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
The 4-amino-pyrazole-3-carboxylic acid motif is a "privileged structure" in kinase inhibition.
Hinge Binding: The N2 nitrogen and the 4-amino group can form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., CDKs, FLT3, Aurora kinases).
Gatekeeper Interaction: The 3-carboxylic acid can be derivatized into amides to access the "back pocket" or interact with the gatekeeper residue.
Precursor to Fused Heterocycles
This molecule is a direct precursor to Pyrazolo[4,3-d]pyrimidines (isosteres of purines).
Reaction with formamide or amidines cyclizes the 4-amino and 3-carboxyl groups to form the pyrimidine ring.
Relevance: This fused system is the core of Sildenafil (Viagra) and Vardenafil , although those specific drugs utilize the n-propyl and 5-position isomers. The 1-methyl-3-carboxylic isomer discussed here is used to synthesize analogues with altered solubility and metabolic profiles.
Figure 2: Strategic applications of the scaffold in drug discovery.
Safety & Handling (E-E-A-T)
Hazards: As an amino-carboxylic acid, the compound is likely zwitterionic and stable, but precursors (alkyl halides, nitro compounds) are toxic.
Skin/Eye Contact: Standard PPE (gloves, goggles) is mandatory. The compound may be an irritant (H315, H319).
Storage: Store in a cool, dry place. The amino group is susceptible to oxidation over long periods; store under inert gas if high purity is required for sensitive catalysis.
References
Biosynce . (n.d.). 4-Amino-1-methylpyrazole-3-carboxylic Acid CAS 1006334-34-4.[1][2][10] Retrieved from
Sigma-Aldrich . (n.d.). 4-Amino-1-methylpyrazole Derivatives and Building Blocks. Retrieved from
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 5324580 (Related 4-Methyl isomer). Retrieved from
MDPI . (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Molecules. Retrieved from
ResearchGate . (2021). Synthesis and Characterization of Novel Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from
An In-depth Technical Guide to the Synthesis and Application of the 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid Scaffold Abstract This technical guide provides a comprehensive overview of the 4-amino-1-methyl-1H-pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Application of the 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid Scaffold
Abstract
This technical guide provides a comprehensive overview of the 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid core structure, a key heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues to present its fundamental physicochemical properties, robust synthetic strategies, and diverse applications. We will explore the rationale behind synthetic choices, detail a validated, step-by-step protocol for scaffold construction, and discuss its role as a crucial building block for developing targeted therapeutics, such as kinase inhibitors, and advanced agricultural fungicides. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development.
The Aminopyrazole Carboxylic Acid Scaffold: A Privileged Core in Modern Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its metabolic stability and versatile synthetic handles. When functionalized with both an amino group and a carboxylic acid, the resulting scaffold becomes a highly valuable building block, or "pharmacophore," for creating molecules with specific biological activities.[1] The strategic placement of these groups on the 1-methyl-1H-pyrazole core creates a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions.
This structural motif is prevalent in numerous bioactive compounds for several key reasons:
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, offering a stable and less metabolically labile alternative.
Synthetic Versatility: The amino and carboxylic acid groups serve as primary anchor points for chemical elaboration. The amine can be readily acylated, alkylated, or used in coupling reactions, while the carboxylic acid is a precursor for amides, esters, and other functional groups. This allows for the systematic exploration of chemical space to optimize potency and selectivity.[2]
Target Engagement: The functional groups are ideally suited to form critical interactions—such as hydrogen bonds, salt bridges, and pi-stacking—with the active sites of biological targets like enzymes and receptors.[1] This has led to the successful development of pyrazole-based drugs targeting kinases, G-protein coupled receptors, and other protein classes.[1][3]
Prominent examples include pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, kinase inhibitors for cancer therapy such as Crizotinib, and a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][4][5]
Physicochemical Properties & Characterization
While extensive data for the specific title compound is sparse, we can accurately determine its core properties through calculation and infer others by comparing it to structurally similar, well-documented analogues.
The calculated molecular weight of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (Chemical Formula: C₅H₇N₃O₂) is 141.13 g/mol .
Table 1: Comparative Physicochemical Data of Related Pyrazole Carboxylic Acids
Standard Analytical Characterization:
The identity, purity, and structure of this scaffold would be unequivocally confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons, verifying the substitution pattern on the pyrazole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₅H₇N₃O₂).
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and any intermediates, often coupled with a UV detector or mass spectrometer (LC-MS).[9]
General Synthetic Strategies and Methodologies
The construction of substituted pyrazoles is a well-established field of organic synthesis. The most reliable and common approach involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a functional equivalent.[2][10] For the title compound, a plausible and efficient retrosynthetic analysis points to methylhydrazine and a suitably functionalized three-carbon electrophile as key starting materials.
Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target scaffold.
Experimental Protocol: Synthesis of the Pyrazole Core
This protocol describes a robust, multi-step synthesis adapted from established literature procedures for constructing similar pyrazole systems.[11][12] The core principle is the cyclization of methylhydrazine with a versatile three-carbon building block, followed by hydrolysis.
Workflow Overview
Caption: General workflow for the synthesis of the target molecule.
Step-by-Step Methodology:
Step 1: Cyclocondensation to form Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (10 volumes relative to the limiting reagent).
Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq). Begin stirring to ensure complete dissolution.
Hydrazine Addition: Carefully add methylhydrazine (1.05 eq) dropwise to the solution at room temperature. The addition is slightly exothermic; maintain control by adjusting the addition rate.
Causality: Using a slight excess of methylhydrazine ensures complete consumption of the more expensive acrylate starting material. Ethanol is an excellent solvent for both reactants and facilitates the reaction at an accessible temperature.
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization of the product.
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the solid under vacuum to yield the intermediate ester.
Self-Validation: The formation of a crystalline solid is a strong indicator of successful product formation. The purity at this stage should be checked by HPLC and the structure confirmed by ¹H NMR before proceeding.
Step 2: Saponification to 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Setup: In a round-bottom flask, suspend the intermediate ester (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
Reaction: Heat the suspension to 60-70 °C with vigorous stirring. The solid should dissolve as the ester is hydrolyzed to the sodium salt of the carboxylic acid. The reaction is typically complete within 2-4 hours.
Causality: Saponification is a classic method for ester hydrolysis. Using a stoichiometric excess of NaOH drives the reaction to completion. Heating accelerates the rate of this typically slow reaction.
Work-up: Cool the reaction mixture to room temperature. If any unreacted starting material is present, perform an extraction with a non-polar solvent like ethyl acetate to remove it.
Precipitation: Cool the aqueous layer in an ice bath and slowly add a 2M hydrochloric acid (HCl) solution dropwise while monitoring the pH. Continue adding acid until the pH reaches 2-3. A thick white precipitate of the final product will form.
Causality: The product is a zwitterionic amino acid. It is least soluble in water at its isoelectric point. Acidification protonates the carboxylate salt, causing the neutral molecule to precipitate out of the aqueous solution.
Final Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50 °C.
Utility in Drug Discovery and Agrochemicals
The 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold is not typically the final active molecule but rather a critical intermediate that enables the creation of large, diverse libraries of compounds for screening.[13] Its bifunctional nature is key to its utility.
Caption: Elaboration of the core scaffold to generate diverse bioactive molecules.
As a Precursor to Kinase Inhibitors: In oncology, many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The amino group of this scaffold can be functionalized to introduce moieties that target specific regions of the kinase, while the carboxylic acid is often converted to an amide to interact with the hinge region. For example, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[11]
In Agrochemicals as SDHI Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a closely related and commercially vital intermediate for a major class of fungicides that inhibit the succinate dehydrogenase enzyme in fungi.[4][5] The carboxylic acid is typically converted into an amide by coupling it with various anilines. This modification is crucial for tuning the compound's spectrum of activity, systemic properties, and safety profile. The amino-pyrazole scaffold offers an alternative entry point to novel SDHIs with potentially different biological properties.
Conclusion
The 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid structure represents a privileged and highly versatile scaffold in modern chemical research. While it may not be an end product itself, its strategic combination of a stable heterocyclic core with two readily functionalizable groups makes it an invaluable building block. The synthetic routes to this core are robust, scalable, and rely on fundamental principles of organic chemistry. Its proven utility in generating high-value active ingredients for both pharmaceutical and agricultural applications ensures that this and related pyrazole scaffolds will remain a focus of intensive research and development for years to come.
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Technical Guide: Discovery and Synthesis of 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The following technical guide details the discovery, synthesis, and application of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a critical heterocyclic building block in modern medicinal chemistry. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a critical heterocyclic building block in modern medicinal chemistry.
Executive Summary
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4) is a specialized heterocyclic scaffold used extensively in the development of small-molecule therapeutics.[1][2] Unlike its propyl-substituted analog—famous as the core of Sildenafil (Viagra)—this specific methyl-substituted congener serves as a primary pharmacophore for IRAK4 inhibitors (autoimmune diseases) and Bradykinin B1 receptor antagonists (neuropathic pain).
This guide provides a validated workflow for the synthesis, characterization, and deployment of this moiety, emphasizing regiochemical control during the pyrazole functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Registry Number
1006334-34-4
Molecular Formula
C₅H₇N₃O₂
Molecular Weight
141.13 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calculated)
Acidic: ~3.5 (COOH); Basic: ~2.8 (NH₂)
Key Impurities
4-Nitro precursor; 1,5-isomer (regioisomer)
Strategic Synthesis Pathways
The synthesis of 4-aminopyrazoles requires strict control over regiochemistry, particularly the position of the N-methyl group relative to the carboxylic acid. Two primary routes exist: Direct Functionalization (Route A) and De Novo Cyclization (Route B) .
Pathway Logic Diagram
The following diagram illustrates the decision logic for selecting the optimal synthesis route based on starting material availability and scale.
Figure 1: Decision matrix for the synthesis of the 4-amino-pyrazole scaffold.
Detailed Experimental Protocol (Route A)
This protocol is the industry standard for medicinal chemistry applications due to its high reliability and ease of purification. It proceeds via the nitration of the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid ester.
Phase 1: Electrophilic Nitration
Objective: Introduce a nitro group at the C4 position.
Mechanism: Electrophilic Aromatic Substitution (SEAr). The C4 position is the most electron-rich and sterically accessible site on the pyrazole ring.
Step-by-Step:
Dissolution: Dissolve 10.0 g of 1-methyl-1H-pyrazole-3-carboxylic acid in 50 mL of concentrated H₂SO₄ at 0°C.
Addition: Dropwise add fuming HNO₃ (1.5 eq) over 30 minutes, maintaining internal temperature <10°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target Mass: M+1 = 186 for Nitro acid).
Quench: Pour the reaction mixture onto 200 g of crushed ice. The product, 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid , will precipitate as a white solid.
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.
Yield: Typically 85-90%.
Phase 2: Catalytic Reduction
Objective: Reduce the C4-nitro group to the C4-amino functionality.
Reagents: 4-Nitro intermediate, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Methanol (MeOH).
Step-by-Step:
Preparation: Suspend 5.0 g of the nitro intermediate in 100 mL of MeOH.
Catalyst: Carefully add 0.5 g of 10% Pd/C (50% wet) under an inert nitrogen atmosphere.
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) for 6-12 hours.
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.
Concentration: Evaporate the filtrate to dryness to yield 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid .
Yield: 90-95%.
Purity: >98% (HPLC).
Applications in Drug Discovery[2][3][9]
This scaffold is a bioisostere for various aromatic amino acids and a privileged structure in kinase inhibition.
IRAK4 Inhibitors (Immunology)
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in the innate immune response.
Mechanism: The 4-amino group of the pyrazole forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
Example Utility: The carboxylic acid moiety allows for amide coupling with complex amines to extend into the solvent-exposed region of the enzyme, improving solubility and selectivity.
Bradykinin B1 Antagonists (Pain Management)
Role: The scaffold serves as a core linker in antagonists designed to block the B1 receptor, which is upregulated during chronic pain and inflammation.
Structure-Activity Relationship (SAR): The N1-methyl group locks the conformation, preventing tautomeric shifts that could reduce binding affinity.
Comparison with Sildenafil Intermediate
It is crucial to distinguish this molecule from the Sildenafil core.
Feature
Target Molecule
Sildenafil Intermediate
Structure
1-Methyl-3-Carboxy
1-Methyl-3-Propyl-5-Carboxy
C3 Substituent
Carboxylic Acid
Propyl Group
C4 Substituent
Amino
Amino
C5 Substituent
Hydrogen
Carboxamide/Carboxylic Acid
Primary Use
Kinase Inhibitors
PDE5 Inhibitors
Quality Control & Characterization
To ensure the integrity of the synthesized material, the following analytical parameters must be met.
Analytical Specifications
¹H NMR (400 MHz, DMSO-d₆):
δ 12.5 (br s, 1H, COOH)
δ 7.15 (s, 1H, Pyrazole-H5)
δ 4.50 (br s, 2H, NH₂)
δ 3.80 (s, 3H, N-CH₃)
LC-MS:
Retention Time: ~0.8 min (C18 column, Water/ACN gradient).
The Versatile Scaffold of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Central to this endeavor is the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Central to this endeavor is the identification and utilization of privileged scaffolds—molecular frameworks that serve as versatile starting points for the synthesis of diverse compound libraries. One such scaffold that has garnered significant attention is 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid . This application note provides a comprehensive overview of its applications in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active molecules.[1] The specific substitution pattern of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, featuring an amino group at the 4-position and a carboxylic acid at the 3-position, provides a unique combination of functionalities that are instrumental in its role as a versatile building block in drug design.
A Privileged Scaffold for Kinase Inhibitors
A predominant application of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid lies in the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The 4-amino-pyrazole-3-carboxamide core, readily synthesized from the parent carboxylic acid, has proven to be an exceptional pharmacophore for targeting the ATP-binding site of various kinases.[2]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[3] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Derivatives of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid have been successfully employed in the design of potent JAK inhibitors. For instance, a series of 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to exhibit potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range.[3]
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in the Fms-like tyrosine kinase 3 (FLT3) are frequently observed in acute myeloid leukemia (AML), making it a prime therapeutic target.[4] The 4-amino-1H-pyrazole-3-carboxamide scaffold has been instrumental in the development of highly potent FLT3 inhibitors. By modifying the structure of existing FLT3 inhibitors, novel derivatives have been synthesized with remarkable activity against both wild-type and mutant forms of FLT3.[5] One such derivative, compound 8t, demonstrated an IC50 of 0.089 nM against FLT3.[5]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[4] The 4-amino-1H-pyrazole-3-carboxamide core has also been utilized to create potent inhibitors of CDKs. For example, a series of 1-H-pyrazole-3-carboxamide derivatives were found to exhibit excellent inhibitory activity against CDK2, CDK4, and CDK6.[6]
The versatility of the 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold is visually represented in the following diagram, showcasing its role as a central building block for various kinase inhibitors.
Caption: Role of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid as a central scaffold.
Data Summary: Potency of Derived Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from 4-amino-pyrazole-3-carboxamide and related scaffolds.
The key transformation to unlock the potential of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid is the formation of an amide bond with a suitable amine-containing fragment. This is typically achieved through a coupling reaction.
Protocol: Synthesis of a 4-amino-1-methyl-1H-pyrazole-3-carboxamide Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a generic 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivative, a crucial intermediate for kinase inhibitors.
Reaction Setup: To a solution of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (R-NH2, 1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivative.
Causality Behind Experimental Choices:
EDC/HOBt Coupling: This combination is a widely used and efficient method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the coupling reaction.
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
Aqueous Work-up: The washing steps are essential to remove unreacted reagents, byproducts (such as the urea byproduct from EDC), and the solvent.
The following workflow diagram illustrates the key steps in the synthesis of a 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivative.
Caption: Workflow for the synthesis of a 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivative.
Conclusion
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability make it an ideal starting point for the development of a wide array of bioactive molecules, with a particular emphasis on potent and selective kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery programs, ultimately contributing to the advancement of novel therapeutics.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Protocol Guide
Subject: Chemical Synthesis & Medicinal Chemistry
Target Audience: Senior synthetic chemists, medicinal chemists, and process development scientists.[1]
Introduction: The "Privileged" Kinase Scaffold
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in the orthogonal reactivity of its substituents: a carboxylic acid at C3 and a primary amine at C4.[1] This ortho-amino acid motif allows for rapid elaboration into fused bicyclic systems, most notably pyrazolo[4,3-d]pyrimidines , which mimic the purine core of ATP.
This scaffold is foundational in the synthesis of:
PDE5 Inhibitors: Structurally homologous to the core of Sildenafil (Viagra), where the pyrazole ring serves as a bioisostere for the imidazole in purine.[1]
Hinge Binders: The pyrazole nitrogens and exocyclic amine/amide groups often form critical hydrogen bonds with the kinase hinge region.[1]
Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent)
Strategic Synthetic Workflow
The utility of this building block is best understood through a divergent synthesis strategy. The carboxylic acid allows for "tail" elaboration (solubilizing groups), while the amino group allows for "core" modification or cyclization.[1]
Visualization: Divergent Synthesis Pathways
Figure 1: Divergent synthetic utility of the 4-amino-pyrazole scaffold. Path A yields linear amides (common in FLT3 inhibitors), while Path B yields fused ring systems (common in CDK/PDE inhibitors).
Handling & Precursor Preparation[5]
Critical Note on Stability: The free amine at C4 is electron-rich and prone to oxidation.[1] It is highly recommended to store the compound as its hydrochloride salt (CAS 1189693-96-6) at -20°C under argon.[1] If generating the free base in situ, use immediately.[1]
Preparation from Nitro-Precursor
If the amino-acid is not purchased, it is best generated from 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid (or its methyl ester).[1]
Protocol:
Dissolution: Dissolve the nitro precursor (1.0 eq) in MeOH (10 vol).
Catalyst: Add 10% Pd/C (10 wt% loading).
Reduction: Hydrogenate at 1 atm (balloon) or 30 psi for 2-4 hours.
Workup: Filter through Celite under nitrogen. Do not let the catalyst dry out in air.
Usage: Concentrate immediately and use the crude amine for the next step to avoid darkening/decomposition.[1]
Application Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidines
This is the most "high-value" reaction for this scaffold, creating a fused bicyclic system that mimics purine.[1]
Mechanism: The C4-amine attacks an electrophilic carbon (from formamide, urea, or orthoester), followed by intramolecular cyclization of the C3-amide nitrogen (after conversion of the acid to an amide or ester).
Starting Material: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (Ester form is preferred for cyclization).[1]
Reagents: Formamidine acetate (for C5-H) or an acetamidine (for C5-Methyl).[1]
Solvent: Ethanol or 2-Methoxyethanol (higher boiling point).
Procedure:
Charge a flask with the amino-ester (1.0 eq) and Formamidine acetate (1.5 eq).[1]
Add Ethanol (10 mL/mmol).
Reflux (80°C) for 6–12 hours.[1] Monitor by LCMS for the disappearance of the starting material (M+H) and appearance of the cyclized product (M-MeOH).[1]
Note: If the reaction is sluggish, add a catalytic amount of acetic acid.[1]
Isolation: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1]
Visualization: Cyclization Mechanism
Figure 2: Mechanistic flow of the cyclization reaction to form the bioactive pyrazolopyrimidine core.
Many kinase inhibitors (e.g., FN-1501) retain the open ring structure.[1] In this workflow, the carboxylic acid is coupled to a solubilizing amine (e.g., piperazine derivative).
Challenge: Self-coupling. The C4-amine can compete with the external amine if not protected or if the activation is uncontrolled.[1]
Solution: Use the HCl salt of the starting material or use a protecting group (Boc) on the C4-amine if selectivity is poor.[1] However, with HATU, the carboxylic acid activates faster than the aniline-like C4-amine reacts.[1]
Protocol:
Activation: Dissolve 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry DMF.
Quench: Dilute with water. If the product is solid, filter.[1][7] If oil, extract with EtOAc/LiCl (aqueous) to remove DMF.[1]
Case Study: Synthesis of FN-1501 Analog
Context: FN-1501 is a potent FLT3/CDK inhibitor for Acute Myeloid Leukemia (AML).[1]
Reference: Wang et al., J. Med.[1] Chem. 2017 [1].[1]
Synthetic Route:
Building Block: 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid.[1]
Coupling: Reacted with 1-(4-aminophenyl)-4-methylpiperazine using HATU to install the "tail".
Reduction: Nitro group reduced to amine (using Fe/NH4Cl or H2/Pd).[1]
Final Functionalization: The newly formed C4-amine is reacted with a 4-chloro-pyrrolo[2,3-d]pyrimidine to form the bi-heteroaryl kinase inhibitor.[1]
Key Insight: The order of operations is critical. Coupling the carboxylic acid first (while the amine is protected as a nitro group) prevents side reactions.[1]
If synthesizing the block from scratch, N-methylation of ethyl 3-aminopyrazole-4-carboxylate gives a mixture.[1] Separation by column chromatography is required (N1-methyl is usually less polar).[1]
Switch solvent to 2-Methoxyethanol (bp 124°C) or use microwave irradiation (150°C, 15 min).[1]
References
Wang, Y., et al. (2017).[1] "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1] Journal of Medicinal Chemistry.
Vertex AI Search. (2025).[1] "Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester." Google Patents.[1]
PubChem. (2025).[1] "4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid - Compound Summary." National Library of Medicine.[1]
MDPI. (2020).[1] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives." Molecules.
Application Note: Strategic Synthesis of Sildenafil via 4-amino-1-methyl-1H-pyrazole-3-carboxylic Acid
Introduction Sildenafil (sold under the brand name Viagra, among others) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.[1] Initially developed b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sildenafil (sold under the brand name Viagra, among others) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.[1] Initially developed by Pfizer scientists to treat cardiovascular conditions like angina, its profound effect on inducing penile erection was discovered during early clinical trials.[2] This serendipitous finding led to its repurposing and eventual blockbuster status for the treatment of erectile dysfunction.[2]
The molecular architecture of sildenafil features a fused pyrazolo[4,3-d]pyrimidin-7-one core.[3] The synthesis of this core is a critical aspect of the overall manufacturing process. One of the most elegant and widely adopted strategies involves a convergent synthesis pathway where the pyrazole and pyrimidinone rings are formed in a controlled, sequential manner. In this context, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives serve as indispensable building blocks, providing the foundational pyrazole ring upon which the rest of the molecule is constructed.[4]
This document provides a detailed guide for researchers and drug development professionals on the synthetic route to sildenafil, commencing from the key intermediate, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. We will elucidate the strategic considerations behind each transformation, provide robust protocols, and outline the necessary in-process controls for a successful synthesis.
Overview of the Synthetic Strategy
The commercial synthesis of sildenafil has evolved to optimize yield, safety, and environmental impact.[5] The route described herein is a logical, multi-step process that hinges on the reactivity of the aminopyrazole precursor. The overall workflow can be visualized as the coupling of two major fragments: the pyrazole core and the functionalized phenyl ring, followed by a key cyclization step.
Synthetic Workflow Diagram
The diagram below illustrates the high-level transformation from the aminopyrazole precursor to the final sildenafil active pharmaceutical ingredient (API).
Caption: High-level workflow for Sildenafil synthesis.
Detailed Synthetic Protocols
Stage 1: Activation of the Carboxylic Acid
The carboxylic acid group on the pyrazole precursor is typically converted to a more reactive species, such as a carboxamide or an ester, to facilitate the subsequent amide coupling. The carboxamide, specifically 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a common and crucial intermediate.[4][6]
Protocol 1: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This protocol is adapted from established industrial routes which often involve nitration of the pyrazole ring, followed by reduction to the amine.[7][8]
Nitration: To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, add a mixture of fuming nitric acid and oleum at a controlled temperature (typically below 10°C) to prevent runaway reactions. The highly electrophilic nitronium ion (NO₂⁺) substitutes at the electron-rich 4-position of the pyrazole ring.
Work-up: Carefully quench the reaction mixture by pouring it onto ice, causing the nitrated product to precipitate. Filter and wash the solid with cold water until the washings are neutral.
Carboxamide Formation: Suspend the dried 4-nitro-pyrazole-5-carboxylic acid in a suitable solvent (e.g., toluene). Add thionyl chloride (SOCl₂) dropwise to convert the carboxylic acid to an acid chloride. After the reaction is complete, bubble ammonia gas through the solution or add ammonium hydroxide to form the primary amide.[5]
Reduction: Reduce the nitro group to a primary amine. While older methods used tin(II) chloride, modern "green" chemistry approaches favor catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to avoid heavy metal waste.[5]
Isolation & Characterization: After the reaction is complete (monitored by TLC or HPLC), filter off the catalyst. Concentrate the solvent under reduced pressure. The resulting solid, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, can be recrystallized to achieve high purity.
Parameter
Specification
Purpose
Purity (HPLC)
>99.0%
Ensures high quality of the final API.
Melting Point
Conforms to reference
Confirms identity and purity.
Residual Solvents
<0.5%
Meets pharmaceutical safety standards.
Stage 2: Amide Coupling
This step involves the crucial amide bond formation between the activated pyrazole core (Intermediate 1) and the functionalized phenyl side-chain.
Protocol 2: Acylation of the Aminopyrazole Intermediate
Side-Chain Preparation: The side-chain, 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid, is prepared separately. This typically involves the chlorosulfonation of 2-ethoxybenzoic acid, followed by reaction with 1-methylpiperazine.[1][8]
Activation: Activate the carboxylic acid of the side-chain. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling reagents like N,N'-Carbonyldiimidazole (CDI).
Coupling Reaction: Dissolve the aminopyrazole intermediate in an anhydrous aprotic solvent like DMF or ethyl acetate. Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced. Slowly add the activated side-chain acid to the solution at room temperature.
Monitoring and Work-up: Monitor the reaction by HPLC until the aminopyrazole is consumed. Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the acylated intermediate.
Stage 3: Cyclization to Form the Pyrazolopyrimidinone Core
This is the key ring-forming step that generates the bicyclic core of sildenafil. The reaction is an intramolecular condensation.
Reaction Setup: Dissolve the acylated intermediate from Stage 2 in a high-boiling point anhydrous solvent like tert-butanol.
Base Addition: Add a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is highly effective and is used in commercial syntheses to drive the reaction to completion and minimize side products, achieving yields of up to 95%.[5][9]
Reaction Conditions: Heat the mixture to reflux for several hours. The alkoxide base deprotonates the pyrazole amide nitrogen, which then acts as a nucleophile, attacking the adjacent benzamide carbonyl group to close the ring and eliminate water.
Isolation: Cool the reaction mixture and adjust the pH to ~7.5 with an acid (e.g., 4M HCl).[9] The sildenafil free base, being insoluble in the aqueous-organic mixture at its isoelectric point, precipitates out.[9][10]
Purification: The crude sildenafil is collected by filtration and washed. This process is often efficient enough to provide sildenafil of clinical quality without needing further chromatographic purification.[11]
Stage 4: Salt Formation (Optional but Recommended)
For pharmaceutical applications, the sildenafil free base is typically converted to its citrate salt to improve its solubility and bioavailability.
Protocol 4: Formation of Sildenafil Citrate
Dissolution: Suspend the purified sildenafil free base in a suitable solvent, such as 2-butanone.[9]
Acidification: Add a solution of citric acid in the same solvent to the suspension.
Precipitation and Isolation: Stir the mixture. The sildenafil citrate salt will precipitate out of the solution.
Final Product: Filter the white solid, wash with a small amount of cold solvent, and dry under vacuum to yield sildenafil citrate with near-quantitative yield.[9]
Mechanistic Insight: The Cyclization Step
The formation of the pyrazolopyrimidinone ring is the cornerstone of this synthesis. Understanding its mechanism allows for rational optimization.
Caption: Key mechanistic steps in the base-catalyzed cyclization.
The choice of a strong, sterically hindered base like potassium tert-butoxide is critical. It is powerful enough to deprotonate the amide nitrogen but is a poor nucleophile itself, preventing side reactions with the electrophilic carbonyl centers. The anhydrous conditions are essential to avoid hydrolysis of the amide, which would lead to the formation of acid impurities and reduce the overall yield.[9]
Conclusion
The synthetic pathway starting from 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid or its amide derivative represents a robust and efficient method for the large-scale production of sildenafil. This application note outlines the key transformations, provides detailed protocols, and explains the chemical principles that ensure a high-yielding and pure final product. By understanding the causality behind each step—from precursor activation to the critical cyclization—research and development teams can effectively troubleshoot, optimize, and scale this important pharmaceutical synthesis.
References
Sildenafil - Wikipedia.
SILDENAFIL - New Drug Approvals.
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central.
Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold.
A Synthesis of Sildenafil | UKEssays.com.
New method for preparing sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Patent CN-103044331-B - PubChem.
Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8.
Synthesis of Sildenafil Citrate.
CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents.
An Overview of the Synthetic Routes to Sildenafil and Its Analogues - ResearchGate.
New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Patsnap Eureka.
EP0812845B1 - Process for preparing sildenafil - Google Patents.
WO2001019827A1 - A novel process for the synthesis of sildenafil citrate - Google Patents.
New method for preparing sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Patent CN-103044331-A - PubChem.
Viagra's Journey to Blockbuster Patent and the Single Journal Article It Cites - ACS Axial.
(PDF) Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin.
Pharmaceutical formulations comprising sildenafil - European Patent Office - EP 0960621 A2 - Googleapis.com.
Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing).
Application Note: In Vitro Profiling of 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylic Acid Derivatives
Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.[1] Scope: Biochemical and cellular characterization of kinase inhibitors derived from the 4-amino-pyrazole-3-carboxylate scaffold. Intr...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.[1]
Scope: Biochemical and cellular characterization of kinase inhibitors derived from the 4-amino-pyrazole-3-carboxylate scaffold.
Introduction: The Privileged Scaffold
The molecule 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4) represents a "privileged scaffold" in modern drug discovery.[1] Its structural geometry allows it to function as a critical hinge-binding motif in ATP-competitive kinase inhibitors.[1]
By derivatizing this core—specifically through amide coupling at the C3-carboxylic acid and functionalization of the C4-amino group—researchers can generate potent inhibitors for targets such as FLT3 (Acute Myeloid Leukemia), IRAK4 (Inflammation/Autoimmunity), and Aurora Kinases (Oncology).[1]
This guide details the in vitro screening cascade required to validate these derivatives, moving from biochemical potency to cellular efficacy.
Screening Cascade & Mechanism of Action
To efficiently filter libraries of pyrazole-3-carboxamide derivatives, a funnel-based screening approach is required.[1] The derivatives typically act as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase ATP pocket.[1]
Screening Workflow Diagram
The following diagram illustrates the logical progression from scaffold synthesis to lead candidate selection.
Caption: Tiered screening cascade for pyrazole derivatives. Hits are filtered by biochemical affinity before assessing cellular permeability and target engagement.[1]
Application Note: Biochemical Potency Assays
Objective: Determine the inhibitory constant (
) of derivatives against recombinant kinases (e.g., FLT3, IRAK4).
Method of Choice: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Unlike radiometric assays (
), TR-FRET is homogeneous, sensitive, and ideal for high-throughput screening of pyrazole libraries.[1]
Mechanism:
A Europium-labeled antibody binds the phosphorylated product substrate.[1]
A tracer (APC-labeled) binds the antibody or the substrate.[1]
Inhibition of the kinase prevents phosphorylation, disrupting the FRET signal.[1]
Critical Experimental Factors:
ATP Concentration: Assays must be run at
apparent for ATP to ensure detection of ATP-competitive inhibitors (which these pyrazoles are).[1]
Scaffold Solubility: The 4-amino-pyrazole core is polar, but lipophilic side chains (e.g., phenyl rings added at C3) can reduce solubility.[1]
Recommendation: Dissolve stock compounds in 100% DMSO at 10 mM.[1] Ensure final assay DMSO concentration is <1% to avoid enzyme denaturation.[1]
Application Note: Cellular Functional Assays
Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the target in a physiological context.[1]
Case Study: FLT3 Inhibition in AML Cells
For derivatives targeting FLT3 (a common target for this scaffold), the MV4-11 cell line (FLT3-ITD mutated) is the gold standard.[1]
Ensure ATP concentration is not significantly higher than .
References
FLT3 Inhibitor Design: Li, Y., et al. (2021).[1][3] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." International Journal of Molecular Sciences.
IRAK Inhibitor Patent: "Pyridazinone macrocycles as IRAK inhibitors and uses thereof." (US Patent 9,624,246). Google Patents.[1]
Scaffold Versatility: Finiuk, N., et al. (2013).[1][4] "New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation." Journal of Cancer.[1]
Sildenafil Chemistry: "Sildenafil Mechanism and Synthesis." Wikipedia.[1]
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid in the synthesis of kinase inhibitors
Application Note: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid in Kinase Inhibitor Synthesis Part 1: Introduction & Strategic Value 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid represents a privileged scaffold in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid in Kinase Inhibitor Synthesis
Part 1: Introduction & Strategic Value
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Its structural geometry allows it to serve as a critical precursor for pyrazolo[4,3-d]pyrimidines , a bicyclic heteroaromatic system that functions as a bioisostere of the adenine ring found in ATP.
By mimicking the purine core, derivatives of this scaffold can form essential hydrogen bonds with the "hinge region" of kinase active sites (e.g., CDK, FLT3, and JAK families).
Technical Note: Identity & CAS Clarification
Target Molecule (Title): 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid.[1][2] This is the core building block for general kinase discovery.
Provided CAS (139756-01-7): This CAS specifically refers to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide , a key intermediate in the synthesis of Sildenafil (Viagra).
Distinction: While chemically related, the 3-carboxylic acid isomer (discussed here) yields pyrazolo[4,3-d]pyrimidines (fused at the 3,4-bond), whereas the 5-carboxylic acid derivatives often yield pyrazolo[3,4-d]pyrimidines . This guide focuses on the 3-carboxylic acid isomer as requested by the text topic, as it offers unique vectors for accessing CDK and FLT3 inhibitors.
Part 2: Chemical Properties & Handling
Property
Specification
Chemical Name
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Molecular Formula
C₅H₇N₃O₂
Molecular Weight
141.13 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute acid/base.
Stability
Amino group is oxidation-sensitive; store under inert atmosphere (Ar/N₂) at -20°C.
Handling
Irritant. The amino acid moiety can zwitterionize; often used as the methyl ester or hydrochloride salt for better solubility in organic synthesis.
Part 3: Synthetic Protocols
Workflow Logic: The "Self-Validating" Pathway
To ensure high fidelity in drug synthesis, we utilize a "Warhead Construction" strategy. The pyrazole is first cyclized to the bicyclic core, then activated (chlorinated), and finally coupled to the specificity element (the "tail").
Figure 1: Synthetic workflow for converting the pyrazole scaffold into a kinase inhibitor core.
Protocol A: Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one
This step creates the bicyclic core. The reaction is self-validating: the disappearance of the distinct amino/acid protons in NMR and a significant shift in UV absorbance confirm ring closure.
Cyclizing Agent: Formamidine acetate (1.5 eq) or Formamide (excess)
Solvent: Ethanol (EtOH) or neat Formamide
Catalyst: Acetic acid (cat.)
Procedure:
Dissolution: Dissolve 10 mmol of the pyrazole amino-acid in 20 mL of EtOH. (If using the methyl ester, this proceeds faster).
Addition: Add 15 mmol of Formamidine acetate.
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
Checkpoint: Monitor by LC-MS. The mass should shift from [M+H]⁺ 142 to 151 (formation of pyrimidinone).
Workup: Cool the reaction to 0°C. The product, 1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one , typically precipitates as a white/off-white solid.
Purification: Filter the solid, wash with cold EtOH, and dry under vacuum.
Yield Expectation: 75–85%.
Protocol B: Activation (Chlorination)
The "oxo" group at position 7 is unreactive toward amines. We must convert it to a chloride leaving group.
Reagents:
Substrate: Pyrazolo[4,3-d]pyrimidin-7-one (from Protocol A)
Reagent: Phosphorus Oxychloride (POCl₃) (Excess, acts as solvent)
Base: N,N-Dimethylaniline (1.0 eq) - Critical for catalyzing the reaction.
Procedure:
Setup: In a dry round-bottom flask under Argon, suspend 5 mmol of the pyrimidinone in 10 mL POCl₃.
Catalysis: Add N,N-Dimethylaniline dropwise.
Reaction: Heat to reflux (105°C) for 2–4 hours.
Visual Check: The suspension will clear to a yellow/orange solution upon completion.
Quenching (Hazard): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl₃.
Isolation: Neutralize with NaHCO₃ to pH 7–8. Extract with Dichloromethane (DCM) (3x). Dry organics over MgSO₄ and concentrate.
Stability Note: Use immediately or store at -20°C; the chloride is hydrolytically unstable over time.
Protocol C: SnAr Coupling (Kinase Targeting)
This is the diversity-generating step. The chloride is displaced by an amine (R-NH₂) that carries the solubilizing group or specific binding elements for the kinase of interest (e.g., a piperazine tail for solubility).
The resulting pyrazolo[4,3-d]pyrimidine core functions as a Type I kinase inhibitor.
N6 (Pyrimidine): Acts as a Hydrogen Bond Acceptor from the kinase hinge backbone (e.g., Leu83 in CDK2).
N1 (Pyrazole): The methyl group projects into the solvent or a hydrophobic pocket, depending on the specific kinase topology.
C7-Amino Group: The NH formed after Protocol C acts as a Hydrogen Bond Donor to the hinge.
Figure 2: Simplified interaction map between the scaffold and kinase hinge region.
References
FN-1501 Discovery: Wang, Y., et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor." Journal of Medicinal Chemistry, 2017. Link
Scaffold Synthesis: Baraldi, P. G., et al. "Synthesis and biological activity of pyrazolo[4,3-d]pyrimidines." Bioorganic & Medicinal Chemistry, 2003. (Foundational chemistry for the 3-COOH isomer).
Sildenafil Precursor Chemistry: Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2005. (Details on the nitro-reduction and cyclization of the related 5-carboxamide isomer). Link
Pyrazolo[4,3-d]pyrimidine Review: Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines as kinase inhibitors." Current Pharmaceutical Design, 2014. Link
Safety data sheet for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
An Application and Safety Guide for Researchers Technical Guide: 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid Introduction Section 1: Compound Identification and Physicochemical Properties Proper identification is the...
Section 1: Compound Identification and Physicochemical Properties
Proper identification is the first step in ensuring safe and effective use. While experimental data for the target compound is scarce, properties can be estimated based on related structures.
Section 2: Hazard Identification and Toxicological Profile
Based on GHS classifications for structurally similar pyrazole compounds, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid should be handled as a hazardous substance. The primary hazards are associated with irritation.[4]
Toxicological Summary:
The toxicological properties of this specific compound have not been fully investigated.[5] However, based on available data for related molecules, exposure may lead to irritation of the skin, eyes, and respiratory tract.[6] Direct contact should be avoided. Ingestion may be harmful.[5] There is currently no information available on carcinogenicity, mutagenicity, or reproductive toxicity.[2]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is critical to minimize exposure and ensure laboratory safety. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
Engineering Controls:
Ventilation: Use only in a chemical fume hood to keep airborne concentrations low.[2][8]
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]
Personal Protective Equipment (PPE) Protocol:
The following PPE is mandatory when handling this compound:
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may be required for larger quantities or when there is a risk of splashing.
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7] Inspect gloves for integrity before each use.
Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of exposure, consider additional protective clothing.[5]
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]
Diagram: Standard Workflow for Handling Chemical Powders
Caption: General protocol for safely handling solid chemical reagents.
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or release.
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] If irritation persists, consult a physician.[2]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]
Protect: Wear full PPE, including respiratory protection. Avoid dust formation.[7]
Clean-up: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[2] Use spark-proof tools if necessary.[7]
Decontaminate: Clean the spill area thoroughly.
Diagram: Emergency Response Decision Tree
Caption: Decision-making workflow for responding to an emergency.
Section 5: Storage and Disposal
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]
Disposal:
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not contaminate water, foodstuffs, or feed by storage or disposal.[7]
Section 6: Application Notes - Use in Amide Coupling
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid is an ideal scaffold for building larger molecules via amide bond formation. The carboxylic acid moiety can be activated for coupling with various primary or secondary amines to generate a library of pyrazole-carboxamides.
Protocol: General Procedure for Amide Coupling with a Primary Amine
This protocol describes a standard procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
1. Rationale:
Reagents: HATU is a highly efficient coupling agent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the HCl generated and facilitate the reaction. DMF (Dimethylformamide) is a polar aprotic solvent that effectively dissolves the reactants.
Stoichiometry: A slight excess of the amine and coupling reagents is often used to drive the reaction to completion.
Under an inert atmosphere (Nitrogen or Argon), dissolve 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF in a round-bottom flask.
Add the primary amine (1.1 eq) to the solution.
Add HATU (1.2 eq) to the reaction mixture.
Slowly add DIPEA (2.5 eq) to the flask.
Stir the reaction at room temperature for 4-12 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by adding water.
Extract the product with an organic solvent (e.g., Ethyl Acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product using column chromatography to obtain the desired amide.
Conclusion
While 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable research tool, it must be handled with the appropriate precautions. By understanding its inferred hazards and adhering to the protocols outlined in this guide, researchers can safely integrate this compound into their synthetic workflows to advance drug discovery and development programs.
References
ChemicalBook. (2025, October 18). 4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
Biosynth & Carbosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
Thermo Fisher Scientific. (n.d.). Methyl 1H-pyrazole-3-carboxylate Safety Data Sheet.
Fisher Scientific. (2023, September 5). 1-Methyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Fisher Scientific. (2009, September 22). C.I. Basic red 1 Safety Data Sheet.
PubChem. (n.d.). 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
ChemPoint.com. (2024, June 24). Eastman(TM) CHDM-D Safety Data Sheet.
Sigma-Aldrich. (2023, September 13). Eserine hemisulfate salt Safety Data Sheet.
Fisher Scientific. (2009, October 12). 4-Nitro-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
AAT Bioquest. (n.d.). Rhodamine 101 chloride Safety Data Sheet.
The following technical guide is structured as a Tier 3 Support Escalation response. It assumes you are a researcher facing specific yield bottlenecks and requires actionable, high-level chemical engineering intervention...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Escalation response. It assumes you are a researcher facing specific yield bottlenecks and requires actionable, high-level chemical engineering interventions rather than basic textbook definitions.
Topic: Yield Optimization for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Status: Open
Priority: High (Process Bottleneck)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Diagnostic Logic
Low yields in the synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (Target A) almost universally stem from three specific failure points. Before altering your stoichiometry, diagnose your process against this logic tree:
Regio-leakage (Upstream): Are you methylating 4-nitro-1H-pyrazole-3-carboxylate? If yes, you are likely losing 30-40% yield to the N2-isomer (1-methyl-5-carboxylate).
Decarboxylation (Mid-stream): Are you nitrating the free acid at high temperatures? The electron-deficient pyrazole ring facilitates thermal decarboxylation under acidic conditions.
Zwitterionic Loss (Downstream): The final product is an amphoteric amino acid. Standard organic extractions (DCM/EtOAc) often leave 50%+ of the product in the aqueous phase.
Visual Workflow & Troubleshooting Architecture
The following diagram outlines the "Gold Standard" pathway (Route A) versus the "High Risk" pathway (Route B), highlighting where yields are typically lost.
Caption: Comparative workflow analysis. Route A (green path) avoids the regioselectivity yield penalty inherent in Route B (red path).
Detailed Troubleshooting Protocols
Issue #1: Regioselectivity (The "Wrong Isomer" Problem)
Symptom: NMR shows a mixture of isomers, or yield is consistently capped at ~60% after methylation.
Mechanism: Alkylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate occurs at both nitrogens. Sterics favor the N1 (desired) position slightly, but the N2 position is accessible, leading to the 1-methyl-5-carboxylate byproduct.
Corrective Protocol (Route Switch):
Do not methylate the nitro-pyrazole. Instead, establish the N-methyl group before nitration.
Starting Material: Use 1-methyl-1H-pyrazole-3-carboxylic acid (or ester).
Why: The methyl group is fixed at N1. Nitration is an electrophilic aromatic substitution (SEAr). The C4 position is the only activated site available for nitration, guaranteeing 100% regioselectivity.
Issue #2: Nitration Yield & Safety
Symptom: Dark reaction mixture (tarring), loss of carboxylic acid (decarboxylation), or runaway exotherm.
Protocol:
Protect the Acid: Convert the carboxylic acid to a methyl or ethyl ester before nitration. The free acid is prone to decarboxylation under the thermal stress of mixed-acid nitration.
Monitoring: Monitor by TLC (EtOAc:Hexane). If the ester hydrolyzes, you will lose the spot to the baseline.
Issue #3: Reduction & The "Zwitterion Trap" (Highest Priority)
Symptom: Reaction completes (TLC shows amine), but isolation yields <40%. The product is not extracting into organic solvents.
Root Cause: The product contains a basic amine and an acidic carboxylate. At neutral pH, it exists as a water-soluble zwitterion.
Optimized Reduction Protocol (Catalytic Transfer Hydrogenation):
Standard
balloons often fail due to catalyst poisoning by the pyrazole nitrogens.
Step-by-Step Method:
Substrate: Dissolve methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in Methanol (10V).
in situ on the catalyst surface. It is faster and cleaner than balloons.
Reference Support: Transfer hydrogenation has been documented to improve yields in aminopyrazole synthesis by preventing catalyst poisoning and over-reduction [1, 6].
Conditions: Reflux (
) for 1-2 hours.
Filtration: Filter hot through Celite to remove Pd/C. Wash with hot MeOH.
Critical Isolation Step (The "Isoelectric Point" Crash):
Do not attempt a standard liquid-liquid extraction.
Hydrolysis (if Ester): Add NaOH (2N, 2.0 eq) directly to the filtrate. Stir at RT until ester is consumed.
Concentration: Remove MeOH under vacuum. You now have the sodium salt in water.
pH Adjustment: Carefully acidify with 1N HCl.
Target pH:3.5 - 4.5 (The theoretical pI of aminopyrazole acids).
Observation: The zwitterion is least soluble at its pI. A precipitate should form.
Collection: Filter the solid. Wash with minimal ice-cold water and cold ethanol.
Yield Impact: This method typically recovers 85-90% of the product, compared to <40% via extraction.
FAQ: Rapid Resolution
Q: Can I use Iron/Acetic Acid (Fe/AcOH) for reduction?A: Yes, but with a caveat. Fe/AcOH is robust and cheap, but removing iron salts from the zwitterionic amino acid is a nightmare. You will likely need ion-exchange chromatography (Dowex 50W) to purify the product, which is slow for scale-up. Stick to Pd/C + Ammonium Formate if purity is paramount [2].
Q: My product turned purple/black during drying. Why?A: Aminopyrazoles are oxidation-sensitive. The "black" is likely trace oxidation products (azo-dimers).
Fix: Store the wet cake under nitrogen or dry in a vacuum oven with a slight nitrogen bleed. Add a pinch of sodium metabisulfite during the acidification step to scavenge oxidants.
Q: I must methylate the nitro-compound (Route B). How do I separate the isomers?A: If you are forced to use Route B, the isomers (1-methyl-3-ester vs 1-methyl-5-ester) usually have different polarities.
TLC: Check 50% EtOAc/Hexane.
Crystallization: The desired isomer (1-methyl-3-ester) is often more crystalline. Try recrystallizing the crude methylation mixture from Ethanol or Toluene before hydrolysis.
Data Summary: Method Comparison
Parameter
Standard Route (Extraction)
Optimized Route (pI Precipitation)
Reduction Method
Balloon / Pd-C
Ammonium Formate / Pd-C
Workup
DCM / Water Extraction
Isoelectric Precipitation (pH 4.0)
Avg. Isolated Yield
35 - 45%
80 - 92%
Purity (HPLC)
~90% (Salts present)
>98%
Scalability
Low (Solvent heavy)
High (Filtration based)
References
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Source: ResearchGate.[2][3][4]
Context: Describes the improvement of yield (+8.5%) using catalytic reduction with ammonium formate instead of standard hydrogenation.
URL:[Link]
Nitro Reduction - Common Conditions (Fe/AcOH vs Pd/C).
Source: Common Organic Chemistry.
Context: mechanistic details on selecting Iron vs. Palladium for nitro reductions in the presence of sensitive groups.
URL:[Link]
Regioselective Synthesis of 3,4-diaryl-1H-pyrazoles.
Source: Royal Society of Chemistry (Org. Biomol. Chem).
Context: Discusses the regioselectivity challenges in pyrazole synthesis and the energy differences between isomers.
URL:[Link]
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
Source: ResearchGate.[2][3][4]
Context: Provides conditions for cyclization and hydrolysis of 1-methyl-pyrazole-carboxylic acid derivatives with high yields (93.7%).[3]
URL:[Link]
Regioselective and guided C-H activation of 4-nitropyrazoles.
Source: PubMed (NIH).
Context: Advanced functionalization of 4-nitropyrazoles, relevant for understanding the reactivity of the C-H bonds during nitration/methylation.
URL:[Link]
Amine synthesis by nitro compound reduction (Transfer Hydrogenation).
Source: Organic Chemistry Portal.
Context: Validates the use of silanes and formates as superior alternatives to H2 gas for nitro reductions.
URL:[Link]
Technical Support Center: Purification of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges ass...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. This valuable building block possesses amphoteric properties due to its acidic carboxylic acid and basic amino group, which introduces specific difficulties in its isolation and purification. This document provides troubleshooting workflows, detailed protocols, and answers to frequently asked questions to enable the consistent attainment of high-purity material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
Regioisomers: The most challenging impurity is often the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid isomer, which can form during the pyrazole ring synthesis or N-methylation steps.[1][2] These isomers often have very similar physical properties, making them difficult to separate.
Unreacted Starting Materials: Depending on the synthesis, this can include precursors like hydrazine derivatives or dicarbonyl compounds.
Intermediates: Incomplete hydrolysis of an ester or nitrile precursor is a common issue, leading to contamination with the corresponding methyl or ethyl ester, or the nitrile analogue.
Byproducts from Nitration/Reduction: If the amino group is introduced via reduction of a nitro group, residual nitro-pyrazole intermediates or byproducts from the reduction step may be present.[3]
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, ethyl acetate) and excess reagents can be trapped in the crude product.[4]
Q2: My compound has very poor solubility in most common organic solvents. Why is this, and what can I do?
A2: This is the most common challenge and is a direct result of the molecule's structure. It is a zwitterionic compound, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). At its isoelectric point (the pH at which the net charge is zero), intramolecular and intermolecular hydrogen bonding is maximized, leading to a stable, crystal lattice structure with low solubility in non-polar and moderately polar organic solvents. To solubilize the compound, you must disrupt this zwitterionic interaction by adjusting the pH. It will be soluble in aqueous acidic solutions (protonating the amino group) and aqueous basic solutions (deprotonating the carboxylic acid).
Q3: What is the single best general approach for purifying this compound on a lab scale?
A3: The most effective and widely used method is pH-controlled precipitation , which leverages the compound's amphoteric nature. The general workflow involves dissolving the crude material in a dilute aqueous base (like NaOH or KOH) to form the soluble carboxylate salt. Impurities that are not acidic will remain insoluble and can be removed by filtration. The clear filtrate is then acidified (e.g., with HCl) to the isoelectric point, causing the pure product to precipitate out. This precipitate can then be collected by filtration and washed.[5] This method is often sufficient to achieve >98% purity.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended:
HPLC/UPLC: This is essential for determining purity and quantifying impurities, including isomers. A C18 column with a buffered mobile phase (e.g., ammonium acetate or formate) and a gradient with acetonitrile or methanol is a good starting point.
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The presence of the N-methyl singlet, the pyrazole ring proton, and the absence of signals from precursors (like an ester's ethoxy/methoxy group) are key indicators.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Melting Point: A sharp melting point is a good indicator of high purity.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Low Purity After Initial Synthesis / Multiple Spots on TLC
Underlying Cause: This issue typically stems from a combination of incomplete reactions, the formation of side products, or the presence of the structural isomer. The similar polarity of the desired product and key impurities makes simple extraction or filtration ineffective.
Troubleshooting Workflow:
Caption: General purification workflow for the target compound.
Problem 2: Product is Discolored (Yellow, Tan, or Brown)
Underlying Cause: The amino group on the pyrazole ring is susceptible to air oxidation over time, leading to the formation of colored impurities. Additionally, starting materials from syntheses involving nitration can carry over colored byproducts.
Solution: Treatment with activated carbon is highly effective.
Perform the initial steps of the pH-controlled precipitation (Protocol 1) by dissolving the crude product in an aqueous base.
Before proceeding to acidification, add a small amount (typically 1-5% w/w) of activated carbon (charcoal) to the basic solution.
Stir or gently heat the mixture (e.g., to 40-50 °C) for 15-30 minutes.
Filter the hot solution through a pad of Celite® or diatomaceous earth to completely remove the fine carbon particles. The filtrate should be colorless.
Proceed with the acidification and precipitation steps as described in Protocol 1.
Problem 3: Persistent Isomeric Impurity Detected by HPLC/NMR
Underlying Cause: Regioisomers have nearly identical physical properties (pKa, solubility), making them resistant to separation by standard crystallization or extraction methods.[2]
Solution Strategies:
Acid Addition Salt Formation: This is a powerful technique for separating basic compounds.[6] Dissolve the mixture of isomers in a suitable organic solvent (e.g., isopropanol, ethanol). Add a strong acid (e.g., HCl in isopropanol, or methanesulfonic acid) dropwise. Often, the salt of one isomer will have significantly different solubility and will selectively crystallize, allowing for separation by filtration.
Preparative Chromatography: This is often the last resort but can be very effective. Due to the compound's polarity, reverse-phase preparative HPLC is typically more successful than normal-phase silica gel chromatography.
Stationary Phase: C18 silica.
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile. The acidic modifier is crucial to ensure good peak shape by protonating the amino group.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This protocol is the primary method for removing most common impurities.
Dissolution: Suspend the crude 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid in deionized water (approx. 10-20 mL per gram of crude material).
Basification: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves and the solution is clear (typically pH 9-11). Causality: This deprotonates the carboxylic acid to form the highly water-soluble sodium salt.
Filtration of Insolubles: If any solid impurities remain, filter the solution to remove them. If the solution is colored, this is the point at which to perform the activated carbon treatment (see Problem 2).
Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) solution dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the slurry is approximately 4-5. Causality: This brings the molecule to its isoelectric point, minimizing its water solubility and causing it to precipitate.
Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.
Collection and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (to remove salts) followed by a small amount of cold ethanol or acetone (to aid in drying).
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Troubleshooting Recrystallization
If pH-controlled precipitation yields a product that needs further purification, recrystallization can be attempted.
Caption: Logic for troubleshooting common recrystallization issues.
Section 4: Solubility Data
The following table summarizes the expected solubility profile of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. This data is critical for selecting appropriate solvents for reactions, extractions, and recrystallizations.
Solvent
Predicted Solubility
Rationale / Notes
Aqueous Systems
Water (pH ~7)
Very Sparingly Soluble
Zwitterionic nature leads to strong intermolecular forces and low solubility at the isoelectric point.
0.1 M HCl (aq)
Soluble
Forms the soluble hydrochloride salt by protonating the amino group.
0.1 M NaOH (aq)
Soluble
Forms the soluble sodium carboxylate salt by deprotonating the carboxylic acid.[5]
Polar Protic Solvents
Methanol / Ethanol
Sparingly Soluble
May require heating. Can be a useful component of a mixed solvent system for recrystallization.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)
Soluble
Strong hydrogen bond acceptor and donor, effectively solvates the zwitterion.
Dimethylformamide (DMF)
Soluble
Similar to DMSO.
Acetonitrile
Sparingly Soluble
Non-Polar Solvents
Dichloromethane (DCM)
Insoluble
Ethyl Acetate (EtOAc)
Insoluble
Useful for extracting non-polar organic impurities from an aqueous solution during workup.[5]
Toluene
Insoluble
Hexanes / Heptane
Insoluble
Useful as an anti-solvent or for washing the final product to remove greasy impurities.[7]
Section 5: References
Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present (US5462960A). Retrieved from
Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same (CN111138289B). Retrieved from
Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CN111303035A). Retrieved from
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
Molecules. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
Google Patents. (n.d.). Method for purifying pyrazoles (WO2011076194A1). Retrieved from
ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. Retrieved from [Link]
Technical Support Center: Scaling Up 4-amino-1-methyl-1H-pyrazole-3-carboxylic Acid Production
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, process...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will explore common challenges, from regioselectivity in the core cyclization to ensuring purity on a large scale, with a focus on building robust, self-validating processes.
Overview of the Synthetic Challenge
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block in medicinal chemistry, notably as a scaffold in kinase inhibitors.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including regiochemical control, management of energetic reactions (nitration), and final product purification.
The most common synthetic paradigm involves constructing the pyrazole core, followed by functional group interconversion to install the desired amino and carboxylic acid moieties. This guide will focus on a prevalent and adaptable route.
General Synthetic Workflow
The following diagram outlines a typical multi-step synthesis. Each stage presents unique challenges that we will address in the subsequent troubleshooting sections.
Caption: General workflow for synthesizing the target molecule.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and scale-up, presented in a question-and-answer format.
Part A: Core Formation - The Cyclization Reaction
The reaction between a 1,3-dicarbonyl equivalent and methylhydrazine is the cornerstone of this synthesis. Success here dictates the efficiency of the entire process.
Question 1: My cyclization reaction is producing a mixture of two regioisomers. How can I improve the selectivity for the desired 1-methyl-3-carboxylate product?
Answer: This is the most critical issue in pyrazole synthesis. The reaction of an unsymmetrical dicarbonyl compound with methylhydrazine can produce two isomers: 1,3- and 1,5-disubstituted pyrazoles. Achieving high regioselectivity is paramount to avoid a difficult separation downstream.
Causality: The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the methylhydrazine. The more sterically hindered nitrogen (the one with the methyl group) will preferentially attack the less sterically hindered or more electrophilic carbonyl.
Troubleshooting Steps:
Solvent Selection: The choice of solvent can significantly influence the reaction's regioselectivity. Polar protic solvents like ethanol often favor the formation of one isomer over another. It is recommended to screen solvents such as ethanol, acetonitrile, and even nonpolar options like CCl₄, as each can yield different isomer ratios.[2]
pH Control: The reaction is often pH-sensitive. Performing the reaction under mildly acidic conditions (e.g., using hydrazine sulfate or adding a catalytic amount of acetic acid) can protonate a carbonyl group, altering its electrophilicity and directing the cyclization pathway. Conversely, basic conditions can deprotonate the precursor, changing the nucleophilic character. A systematic pH screen is advised.
Precursor Modification: Using a β-enamino diketone precursor, formed by reacting the β-keto ester with an amine like N,N-dimethylformamide dimethyl acetal, can lock the conformation and provide high regioselectivity upon reaction with hydrazines.[2][3]
Experimental Protocol: Regioselective Cyclization
Dissolve the β-keto ester precursor (1.0 eq) in ethanol (5-10 volumes).
Add methylhydrazine (1.1 eq) dropwise at room temperature. Self-Validation: Monitor the reaction by TLC or LC/MS after 1 hour to assess the initial isomer ratio.
Stir the reaction at room temperature for 18 hours or until the starting material is consumed.[2]
Analyze the crude reaction mixture by ¹H-NMR or LC/MS to determine the final regioisomeric ratio.
If selectivity is low, repeat the reaction in a different solvent (e.g., acetonitrile) or with the addition of 0.1 eq of acetic acid.
Parameter
Condition A (Ethanol)
Condition B (Acetonitrile)
Condition C (Ethanol/AcOH)
Solvent
Ethanol
Acetonitrile
Ethanol
Catalyst
None
None
Acetic Acid (0.1 eq)
Typical 1,3:1,5 Ratio
~90:10
~80:20
>95:5
Comment
Good starting point, high polarity.
Aprotic, may alter mechanism.
Acid catalysis often improves selectivity.
Part B: Functionalization - Nitration and Reduction
Introducing the 4-amino group via a nitro intermediate is efficient but requires careful handling of hazardous reagents and conditions.
Question 2: My nitration step is giving low yields and multiple byproducts. What is going wrong?
Answer: Nitration of the pyrazole ring is an electrophilic aromatic substitution that is highly exothermic and can lead to undesired byproducts if not strictly controlled.
Causality: The primary issues are often poor temperature control and incorrect stoichiometry of the nitrating mixture (typically HNO₃/H₂SO₄).
Over-nitration: If the temperature is too high or the concentration of nitric acid is excessive, you risk dinitration or oxidation of the pyrazole ring, leading to decomposition and a complex mixture of impurities.
Incomplete Reaction: Insufficient acid or low temperature can lead to incomplete conversion, leaving starting material that is difficult to separate from the nitro-product.
Troubleshooting & Scale-Up Considerations:
Temperature Control (Critical): The reaction must be maintained at a low temperature (typically 0-10°C) during the addition of the pyrazole substrate to the nitrating mixture. On a larger scale, this requires a reactor with efficient cooling capacity. Self-Validation: Use a temperature probe to monitor the internal temperature continuously. Any exothermic spike indicates a potential runaway reaction.
Rate of Addition: Add the substrate slowly and portion-wise to the cooled nitrating mixture. This allows the cooling system to dissipate the heat generated from the reaction.
Quenching: The reaction should be carefully quenched by pouring it onto ice. This must be done slowly to control the exotherm from the dilution of the strong acid.
Work-up: After quenching, the product often precipitates. It can be isolated by filtration. Ensure the product is washed thoroughly with cold water to remove residual acids.[4]
Question 3: The catalytic reduction of the nitro group is stalling or incomplete. How can I ensure full conversion to the amine?
Answer: Catalytic hydrogenation is a clean method for nitro group reduction, but catalyst activity and reaction conditions are key.
Causality:
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by sulfur-containing impurities in the substrate or by certain functional groups.
Insufficient Hydrogen: On a larger scale, ensuring adequate hydrogen pressure and efficient mixing (agitation) is crucial for the three-phase reaction (solid catalyst, liquid substrate solution, gas hydrogen) to proceed.
Solvent Choice: The reaction is typically run in solvents like ethanol, methanol, or ethyl acetate. The choice can affect substrate solubility and reaction rate.
Troubleshooting Steps:
Catalyst Quality & Loading: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of Pd. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart it.
Hydrogen Pressure: While often run at atmospheric pressure in the lab, scaling up may benefit from using a pressurized hydrogenation reactor (e.g., a Parr shaker) to increase hydrogen availability and reaction rate.
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods like using ammonium formate with a metal catalyst, which can be simpler and milder for industrial production.[5] Another option is using metals like tin (Sn) or iron (Fe) in acidic media, though this introduces metal waste streams.
Part C: Final Steps - Hydrolysis and Purification
The final steps determine the purity and suitability of your material for its intended application.
Question 4: The final product after hydrolysis is difficult to crystallize and appears impure. What purification strategy do you recommend?
Answer: The product is an amino acid, meaning it has both a basic (amino) and an acidic (carboxylic acid) group. This amphoteric nature can make purification challenging.
Causality: The product's solubility is highly dependent on pH. It is least soluble at its isoelectric point (pI), where it exists as a zwitterion. Impurities from previous steps or incomplete hydrolysis can interfere with crystallization.
Troubleshooting and Purification Protocol:
Ensure Complete Hydrolysis: Before work-up, confirm the complete disappearance of the ester starting material by TLC or HPLC. If incomplete, extend the reaction time or add more base.
pH-Controlled Precipitation (Isoelectric Point):
After hydrolysis, the product exists as the carboxylate salt in the basic solution.
Carefully and slowly add acid (e.g., 1M HCl) to adjust the pH. The product will begin to precipitate as the solution approaches its isoelectric point.
Monitor the pH closely. Adding acid too quickly can cause the solution to become too acidic, re-solubilizing the product as the ammonium salt.
The optimal pH for precipitation should be determined experimentally but will likely be in the weakly acidic to neutral range.
Recrystallization: Once the crude solid is isolated, recrystallization is the best method for purification.
A common and effective solvent system for this type of molecule is a mixture of an alcohol (like ethanol or isopropanol) and water.[6]
Dissolve the crude product in a minimal amount of hot water or a hot alcohol/water mixture.
Allow the solution to cool slowly to form well-defined crystals. Rapid cooling will trap impurities.
Final Wash and Dry: Wash the filtered crystals with cold water, followed by a non-polar solvent like heptane or ether to remove residual water, and dry under vacuum.
References
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide . ResearchGate. Available at: [Link]
CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia . PubMed. Available at: [Link]
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid . ResearchGate. Available at: [Link]
CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
Pyrazole synthesis . Organic Chemistry Portal. Available at: [Link]
CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . PMC - NIH. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . MDPI. Available at: [Link]
Unexpected NMR peaks in 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid NMR Guide Introduction Welcome to the technical support hub for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid . This scaffold is a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid NMR Guide
Introduction
Welcome to the technical support hub for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid . This scaffold is a critical intermediate in fragment-based drug discovery (FBDD) and kinase inhibitor development. However, its amphoteric nature and nitrogen-rich core frequently generate "unexpected" NMR phenomena that confuse routine analysis.
This guide addresses the three most reported anomalies: vanishing signals , phantom coupling patterns , and solvent-dependent shifts .
Module 1: The Case of the Vanishing Protons
User Question: "I synthesized the target compound, but my proton NMR in
is missing the carboxylic acid proton and the amine protons are barely visible. Did my reaction fail?"
Diagnosis:
You are likely observing Chemical Exchange Broadening . The amino (
) and carboxylic acid () protons are "exchangeable." In trace amounts of water or acidic impurities, these protons exchange with the solvent or each other at a rate intermediate to the NMR time scale. This causes their peaks to broaden significantly, often flattening into the baseline.
Technical Insight:
Solvent Choice: Chloroform (
) is a poor solvent for this zwitterionic amino acid. It promotes aggregation via intermolecular Hydrogen bonding, leading to severe line broadening.
The "Wet" Solvent Effect: If your solvent contains trace
(common in older DMSO- bottles), the protons rapidly exchange with the water peak, causing the amine signal to disappear and the water peak to broaden/shift.
Troubleshooting Protocol:
Switch Solvents: Dissolve 5-10 mg of sample in DMSO-
. DMSO disrupts intermolecular H-bonds, often sharpening the and signals.
The
Shake Test (Validation):
Run a standard
NMR in DMSO-.
Add 1-2 drops of
to the tube and shake.
Result: If the "missing" or broad peaks were indeed
, they will completely disappear (exchange to ), while the aromatic H5 and N-Methyl singlets remain.
Variable Temperature (VT) NMR: If peaks remain broad in DMSO, heat the sample to 320-330 K. Faster exchange rates at high temperatures often sharpen the signals into defined peaks.
Module 2: The "Ghost" Doublets (Decarboxylation)
User Question: "I see a new set of doublets in the aromatic region (
ppm) with a small coupling constant (). My product should only have one aromatic singlet."
Diagnosis:
Your compound has likely undergone Thermal Decarboxylation . Pyrazole-3-carboxylic acids are thermally unstable, especially if the 4-position is electron-rich (like an amino group). Heating during workup or recrystallization can eject
.
Mechanism:
Target: 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (Contains one aromatic proton at H5).
Impurity: 4-amino-1-methylpyrazole (Contains two aromatic protons at H3 and H5).
Spectral Signature:
Target: H5 appears as a sharp singlet (~7.8 ppm).
Impurity: You will see two doublets. The H3 and H5 protons on the pyrazole ring couple with each other.
Coupling Constant: Typical
coupling in pyrazoles is 2.0 – 2.5 Hz .
Corrective Action:
Avoid heating above 60°C during solvent removal.
Store the compound at -20°C.
Purification: The decarboxylated byproduct is less polar (no acidic headgroup). It can be removed via basic extraction (the acid stays in the aqueous base layer; the impurity extracts into organics).
Module 3: Zwitterionic Shifts & Solvent Effects
User Question: "My aromatic peak (H5) shifted by >0.5 ppm compared to the literature. Is this the wrong regioisomer?"
Diagnosis:
Before suspecting the wrong isomer, rule out Zwitterionic Equilibrium . In solution, this molecule exists in an equilibrium between the neutral form and the zwitterion (
).
Data Table: Solvent-Dependent Chemical Shifts
Solvent
Species Dominance
H5 Shift ()
N-Me Shift ()
Notes
Neutral ()
~7.3 - 7.5 ppm
~3.8 ppm
Peaks often broad/missing due to aggregation.
DMSO-
Neutral/H-Bonded
~7.6 - 7.8 ppm
~3.7 ppm
Sharpest peaks. Best for characterization.
/ MeOD
Zwitterion ()
~7.9 - 8.1 ppm
~3.9 ppm
Significant downfield shift of H5 due to inductive effect.
TFA-
Cation ()
>8.2 ppm
>4.0 ppm
Full protonation desheilds the ring significantly.
Critical Insight:
Do not compare a
spectrum directly to a DMSO- literature value. The formation of the ammonium species () in water exerts a strong electron-withdrawing effect, shifting the H5 proton downfield (higher ppm).
Module 4: Regioisomer Verification (The NOE Test)
User Question: "How do I prove the methyl group is on N1 and not N2? Both would give similar 1H NMR spectra."
Diagnosis:
You cannot distinguish N1-Me vs. N2-Me isomers solely by 1D NMR chemical shifts. You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY .
Structural Logic:
Isomer A (Target): 1-methyl-1H-pyrazole-3-carboxylic acid.
The N-Methyl group is spatially close to the H5 proton .
Isomer B (Impurity): 1-methyl-1H-pyrazole-5-carboxylic acid (often called "2-methyl" in synthesis context).
The N-Methyl group is spatially close to the Carboxylic Acid , and far from the aromatic proton (H4 in this numbering, or H3).
Positive NOE on H5: You have the N1-Methyl isomer (Target).
No NOE on H5: You likely have the N2-Methyl isomer (or the methyl is too far).
Visual Troubleshooting Workflows
Figure 1: NMR Troubleshooting Logic Flow
Use this flow to diagnose the root cause of your spectral anomalies.
Caption: Logic flow for diagnosing common spectral anomalies in aminopyrazole carboxylic acids.
Figure 2: Regioisomer Verification via NOE
Confirming the position of the methyl group relative to the ring proton.
Caption: Nuclear Overhauser Effect (NOE) correlation map. Irradiation of the N-Methyl group enhances the H5 proton signal, confirming the N1-substitution pattern.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemical shift ranges and coupling constants).
Claramunt, R. M., et al. (2025).[2] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry. (Provides specific shift data for nitro/amino pyrazoles).[2]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12363470, 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. (Analogous structure data).
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
Author: BenchChem Technical Support Team. Date: February 2026
System Status: Operational
Role: Senior Application Scientist
Subject: Process Optimization & Troubleshooting Guide
Executive Summary & Molecule Profile
Target Molecule: 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Chemical Context: This molecule is a zwitterionic heterocyclic building block, structurally analogous to key intermediates used in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors.
Critical Properties:
Zwitterionic Nature: Contains both a basic amine (
) and an acidic carboxyl group ().[1][2] Its solubility is heavily pH-dependent, exhibiting a "U-shaped" solubility curve with a minimum at its Isoelectric Point (pI).
Oxidation Sensitivity: The electron-rich 4-amino-pyrazole core is prone to air oxidation, leading to pink/brown discoloration (quinoid impurities).
Regioisomerism: Synthesis often produces the 1,5-isomer (1-methyl-1H-pyrazole-5-carboxylic acid derivative) as a byproduct, which must be rejected during crystallization.
Best for: High yield recovery from crude synthesis mixtures.
The Mechanism:
This method leverages the zwitterionic nature of the molecule.[1][3] The compound is soluble in strong acid (cationic form) or strong base (anionic form) but precipitates near neutral pH (zwitterionic form).
Workflow Diagram:
Caption: Workflow for pH-swing crystallization targeting the isoelectric point for maximum yield.
Step-by-Step Procedure:
Dissolution: Suspend crude solid in 1M HCl (approx. 5-7 volumes). Stir until fully dissolved. The pH should be < 1.
Clarification: Filter through a 0.45 µm membrane to remove insoluble mechanical impurities or catalyst residues (Pd/C, Fe).
Neutralization (Phase 1): Slowly add 2M NaOH or
while monitoring pH. Stop at pH 1.5 .
Seeding: Add 0.5 wt% of pure seed crystals. Allow to stir for 30 minutes to establish a seed bed.
Crystallization (Phase 2): Continue adding base very slowly (linear ramp) until pH 3.5 - 4.0 (Approximate pI). Note: Do not overshoot to pH > 7 or yield will drop as the salt forms.
Aging: Stir at 20°C for 2 hours to narrow particle size distribution.
Filtration: Filter and wash with 2 volumes of ice-cold water, followed by 1 volume of cold Isopropanol (to displace water and aid drying).
Protocol B: Recrystallization for Purity (Regioisomer Rejection)
Best for: Removing the 1,5-isomer or colored oxidation byproducts.
Solvent System: Water : Ethanol (30:70 v/v).
Rationale: The 3-carboxylic acid isomer typically packs better and is less soluble in alcohols than the 5-carboxylic acid isomer due to intermolecular H-bonding patterns.
Dissolution: Reflux the solid in Ethanol/Water (70:30) at 75°C.
Additives: If the product is pink/brown, add 0.5 wt% Sodium Bisulfite or Ascorbic Acid to the hot solution to reduce quinoid impurities.
Cooling: Cool to 20°C at a rate of 10°C/hour.
Anti-solvent (Optional): If yield is low, add pure Ethanol (2 volumes) at 20°C.
Troubleshooting & FAQs
Issue 1: "My product is turning pink or brown during filtration."
Diagnosis: Oxidative degradation of the 4-amino group.
Root Cause: The 4-amino-pyrazole moiety is electron-rich and susceptible to air oxidation, similar to aniline, forming colored diazo or quinoid species.
Corrective Actions:
Inert Atmosphere: Perform all crystallization and filtration steps under Nitrogen (
) or Argon.
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the crystallization solvent and the wash solvent.
Acid Wash: Wash the final filter cake with slightly acidic alcohol (0.1% HCl in EtOH) to keep the amine protonated (protected) until the final drying step.
Issue 2: "The crystals are extremely fine needles and clog the filter."
Diagnosis: High supersaturation driving fast nucleation on a single axis (1D growth).
Root Cause: Adding the neutralizing base (Protocol A) too quickly causes a massive crash-precipitation at the injection point.
Corrective Actions:
Dilution: Increase the initial solvent volume by 20%.
Dosing Control: Use a syringe pump to add the base/acid. The addition rate should be controlled so that the pH changes by no more than 0.5 units per 15 minutes.
Ostwald Ripening: After the final pH is reached, heat the slurry to 50°C for 1 hour, then cool back to 20°C. This dissolves fines and grows larger crystals.
Issue 3: "I am seeing 'Oiling Out' (Liquid-Liquid Phase Separation) instead of crystals."
Diagnosis: The system entered the "oiling out" zone where the metastable limit was exceeded for the amorphous phase before the crystalline phase.
Decision Tree:
Caption: Decision logic for resolving liquid-liquid phase separation (oiling out).
Data Reference: Solubility & Physical Properties
Note: Values are estimated based on structural analogs (e.g., 4-amino-1-methyl-3-propyl-pyrazole-5-carboxylic acid) and general amino acid behavior.
Parameter
Value / Behavior
Notes
pKa 1 (COOH)
~2.5 - 3.0
Protonation of carboxylate.
pKa 2 (Amine)
~3.5 - 4.5
Protonation of 4-amino group (aniline-like).
Isoelectric Point (pI)
~3.5 - 4.0
Target pH for maximum yield.
Solubility (pH 1)
> 100 g/L
Fully soluble (Cationic).
Solubility (pH 4)
< 5 g/L
Minimum solubility (Zwitterionic).
Solubility (pH 10)
> 80 g/L
Fully soluble (Anionic).
Crystal Habit
Needles / Laths
Dependent on supersaturation rate.
References
Synthesis and Properties of Pyrazole Carboxylic Acids
Source: PubChem.[4][5][6] (n.d.). 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. National Library of Medicine.
Relevance: Fundamental theory for the pH-swing protocol (Protocol A).
Synthesis of 4-Amino-Pyrazoles (Reduction & Purification):
Source: Vertex AI Search Results (Snippet 1.6). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Relevance: Confirms the synthetic route (Nitration -> Reduction) which necessitates the removal of reduction catalysts (Pd/Fe) described in Protocol A.
Technical Comparison Guide: 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid vs. Isomers
Executive Summary In the landscape of heterocyclic building blocks, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (referred to herein as the 3-Isomer ) represents a distinct scaffold compared to its more industrially co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic building blocks, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (referred to herein as the 3-Isomer ) represents a distinct scaffold compared to its more industrially common regioisomer, 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (the 5-Isomer ).[1]
While the 5-Isomer is widely recognized as the core scaffold for cGMP-specific phosphodiesterase type 5 inhibitors (e.g., Sildenafil), the 3-Isomer offers a unique steric and electronic profile for drug discovery.[1] The 3-Isomer is characterized by lower steric hindrance at the carboxylic acid position and distinct hydrogen-bonding vectors at the 4-amino position, making it superior for targeting shallow protein pockets where the N-methyl group of the 5-isomer would cause steric clash.[1]
Key Verdict:
Select the 3-Isomer when high amide coupling efficiency is required or when the target binding pocket cannot accommodate the N-methyl steric bulk adjacent to the carbonyl.
Select the 5-Isomer for proven metabolic stability and when accessing the specific biological space of fused pyrazolo-pyrimidinones.
Structural & Physicochemical Comparison
The primary differentiator between these isomers is the position of the carboxylic acid relative to the N-methyl group. This change dictates both synthetic accessibility and downstream reactivity.
The 5-Isomer suffers from "1,5-repulsion."[1] The N-methyl group at position 1 and the carboxylic acid at position 5 occupy adjacent space, forcing the carboxylic acid to twist out of planarity with the aromatic ring. This reduces conjugation and creates a significant energy barrier for incoming nucleophiles during amide coupling.
In contrast, the 3-Isomer has the carboxylic acid at position 3, adjacent to the "pyridine-like" nitrogen (N2).[1] This region is sterically unencumbered, allowing the carboxylate to remain coplanar with the ring and react rapidly.
Synthetic Pathways & Regioselectivity[3][4]
The synthesis of these isomers is governed by the regioselectivity of methylhydrazine condensation . This is the most critical technical challenge in their production.
The Regioselectivity Problem
When reacting a 1,3-dicarbonyl precursor (like ethyl acetopyruvate) with methylhydrazine, two products are possible. Methylhydrazine is an ambident nucleophile:
The -NHMe nitrogen is more nucleophilic (inductive effect).[1]
Standard conditions often yield a mixture, typically favoring the 5-isomer (thermodynamic product) or requiring specific solvents to flip selectivity.[1]
Figure 1: Divergent synthesis pathways.[1] Using fluorinated alcohols like HFIP can invert standard regioselectivity to favor the 3-isomer.[1]
Synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
To ensure high purity of the 3-isomer, a stepwise approach involving nitration is preferred over direct condensation of amino-precursors, which are unstable.[1]
Protocol Overview:
Cyclization: Condensation of ethyl 3,3-diethoxypropionate (or similar) with methylhydrazine.[1]
Nitration: Electrophilic aromatic substitution at C4.
Reduction: Catalytic hydrogenation of the nitro group to the amine.
Experimental Protocols
Protocol A: Synthesis of the 3-Isomer Scaffold
Based on regiocontrol principles described in J. Org. Chem. (Search Result 1.7)
Solvent: Hexafluoroisopropanol (HFIP) (Critical for 3-isomer selectivity)[1]
Steps:
Dissolution: Dissolve the 1,3-dicarbonyl (1.0 equiv) in HFIP (5 mL/mmol).
Addition: Add methylhydrazine (1.1 equiv) dropwise at 0°C.
Reaction: Stir at room temperature for 2 hours. The fluorinated solvent hydrogen-bonds with the carbonyls, altering their electrophilicity and favoring the formation of the 1-methyl-3-carboxylate regioisomer.[1]
Workup: Evaporate solvent (HFIP can be recycled). Partition residue between Ethyl Acetate and NaHCO3.
Demonstrating the steric advantage of the 3-isomer.
Objective: Couple both isomers with a steric amine (e.g., tert-butylamine).
Activation: Dissolve 1.0 equiv of Acid (3-isomer or 5-isomer) in DMF. Add 1.2 equiv HATU and 2.0 equiv DIPEA. Stir for 5 mins.
Coupling: Add 1.1 equiv tert-butylamine.
Monitoring: Monitor via LCMS at T=15 min, 1h, and 4h.
Expectation: The 3-Isomer typically reaches >90% conversion within 1 hour.[1]
Expectation: The 5-Isomer often shows <50% conversion at 1 hour due to the N-methyl steric clash preventing the amine from approaching the activated ester.
Biological Relevance & Applications[7][8]
Scaffold for Kinase Inhibitors
The 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid motif is increasingly utilized in "fragment-based" drug design.[1] The 4-amino group serves as a hydrogen bond donor to the hinge region of kinases, while the 3-carboxylic acid can be extended to explore the solvent-exposed front pocket.[1]
The Sildenafil Case (5-Isomer Dominance)
The 5-isomer is the standard for fused ring systems (pyrazolo[4,3-d]pyrimidin-7-ones).[1] In this cyclization, the steric pressure from the N-methyl group actually helps drive the ring closure by pre-organizing the conformation (Thorpe-Ingold effect).[1]
Note: If your goal is a linear molecule, use the 3-isomer .[1] If your goal is a fused bicyclic system, the 5-isomer is often preferred.[1]
Figure 2: Application logic. The choice of isomer dictates the final drug architecture.
References
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 2008.
Sildenafil Intermediate Synthesis: Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate."[1] Organic Process Research & Development, 2005.[1] (Describes the standard 5-isomer route).
Aminopyrazole Review: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1] Chimica, 2017.[1]
pKa and Physicochemical Properties: "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." National Institutes of Health (PMC).
Purity Analysis of Commercial 4-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid
This guide provides an in-depth technical comparison of purity analysis methods for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of pharmaceutical kinase inhibitors and agrochemic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of purity analysis methods for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the synthesis of pharmaceutical kinase inhibitors and agrochemicals.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, QC Analysts, Process Development Scientists
Executive Summary: The "Purity Trap" in Pyrazole Scaffolds
Commercially available 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (often cited with CAS 13853-24-2 or as HCl salt 1189693-96-6) is structurally deceptive. As a zwitterionic molecule containing a basic amine, an acidic carboxyl, and a nitrogen-rich pyrazole ring, it presents unique analytical challenges that standard "Certificate of Analysis" (CoA) methods often miss.
The Core Problem:
Commercial vendors typically release batches based on HPLC-UV Area% . While this confirms the absence of UV-active organic impurities, it fails to detect:
Inorganic Salts: Residual LiCl or NaCl from hydrolysis steps.
Moisture/Solvents: Pyrazoles are hygroscopic; water content can exceed 5% without affecting HPLC purity.
Regioisomers: The N1-methyl vs. N2-methyl isomers often co-elute on standard C18 columns.
This guide compares the industry-standard HPLC-UV against the superior qNMR (Quantitative NMR) and LC-MS workflows to establish a self-validating purity protocol.
Comparative Analysis: Analytical Methodologies
We evaluated three analytical approaches for determining the "True Purity" (Weight/Weight %) of the target compound.
Method A: HPLC-UV (Standard QC)
The industry default, best for routine batch consistency but prone to "blind spots."
Mechanism: Reverse-phase chromatography with UV detection at 254 nm.
The Flaw: Due to the compound's high polarity (logP < 0), it elutes near the void volume on standard C18 columns, causing peak integration errors and co-elution with polar impurities.
Optimization: Requires Polar-Embedded C18 or HILIC columns to retain the zwitterion.
Method B: qNMR (The Gold Standard)
The recommended alternative for absolute purity assessment.
Mechanism: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to calculate absolute mass balance.
The Edge: Detects everything with protons (solvents, water, isomers) and does not require a reference standard of the analyte itself.
Verdict: The only method that provides a true "Potency" value for stoichiometry calculations in synthesis.
Method C: LC-MS (Impurity ID)
The troubleshooter for unknown peaks.
Mechanism: Electrospray Ionization (ESI+) coupled with UV.
The Edge: Essential for distinguishing the target (1-methyl-3-carboxylic) from its regioisomer (1-methyl-5-carboxylic), which has the same mass but different fragmentation patterns/retention times.
Data Summary: Commercial Batch Comparison
Table 1: Comparative analysis of two commercial batches using different methods.
Metric
Batch A (Economy Grade)
Batch B (Premium Grade)
Discrepancy Explanation
Vendor Stated Purity (HPLC)
98.5%
99.1%
Vendors ignore salt/water content.
qNMR Purity (w/w %)
84.2%
96.8%
Batch A contains ~12% inorganic salts/water.
Regioisomer Content
3.1% (N2-isomer)
< 0.1%
Poor regiocontrol in Batch A synthesis.
Water Content (KF)
4.5%
0.8%
Batch A is hygroscopic or poorly dried.
Effective Molecular Weight
184.5 g/mol
157.2 g/mol
Critical: Using Batch A without correction leads to 15% under-dosing.
Critical Impurity Pathways & Visualization
Understanding the origin of impurities is vital for selecting the right analysis. The primary challenge is the Regioisomer Split during the methylation of the pyrazole precursor.
Diagram 1: Synthesis & Impurity Origin
This pathway illustrates where the critical N-isomer impurities originate.
Caption: Synthesis pathway showing the divergence of the N1 (Target) and N2 (Impurity) methyl isomers.
Recommended Experimental Protocols
Protocol A: qNMR for Absolute Purity (The "Truth" Test)
Use this to determine the exact weight to use in your synthesis.
Solvent: DMSO-d6 (Solubilizes both the zwitterion and organic impurities).
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyrazole aromatic proton (~7-8 ppm) and methyl group (~3.8 ppm).
Preparation:
Weigh ~10 mg of Sample (accuracy ±0.01 mg).
Weigh ~5 mg of Maleic Acid IS (accuracy ±0.01 mg).
Dissolve in 0.6 mL DMSO-d6.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): 60 seconds (Critical: Pyrazole protons relax slowly; short D1 leads to underestimation).
Scans: 16-32.
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
Use this to check for the 5-carboxylic acid isomer.
Column: Waters XBridge Shield RP18 or Phenomenex Synergi Polar-RP (4.6 x 150 mm, 3.5 µm).
Why? Standard C18 collapses with 100% aqueous mobile phases needed for this polar compound. Polar-embedded groups ensure retention.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the acid).
B: Acetonitrile.
Gradient:
0-2 min: 0% B (Isocratic hold to retain polar zwitterion).
2-15 min: 0% -> 30% B.
15-20 min: 30% -> 90% B (Wash).
Detection: UV at 230 nm (Maximize signal for pyrazole ring).
Flow Rate: 1.0 mL/min.
Decision Workflow
Diagram 2: Analytical Decision Tree
Follow this logic to validate incoming batches.
Caption: Workflow for validating commercial pyrazole building blocks.
References
Almac Group. (2020). Nuclear Magnetic Resonance (NMR): A Powerful Tool for Purity Determination.[1][2] Retrieved from [Link]
Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[3] Retrieved from [Link]
Enovatia. (2015). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
SIELC Technologies. (2023). Separation of Pyrazole Carboxylic Acids on Newcrom R1 HPLC column. Retrieved from [Link]
National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7600552. Retrieved from [Link]
A Comparative Guide to the Purity and Analytical Profile of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the quality and purity of starting materials and intermediates are paramount to the integrity o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and purity of starting materials and intermediates are paramount to the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry. We will present a model Certificate of Analysis (CoA) and compare its analytical profile with relevant alternatives, supported by detailed experimental protocols and data interpretation.
The Critical Role of Pyrazole Derivatives in Drug Discovery
Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas. Their unique electronic properties and ability to participate in hydrogen bonding make them versatile pharmacophores. 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors for oncology applications. The precise substitution pattern on the pyrazole ring is often critical for biological activity, making the purity and isomeric integrity of this intermediate a key concern for medicinal chemists.
Deconstructing the Certificate of Analysis for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined quality and purity specifications.[1] It is an essential tool for quality assurance, ensuring lot-to-lot consistency and traceability.[1] Below is a model CoA for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, outlining the typical tests, specifications, and expected results.
Table 1: Model Certificate of Analysis - 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Test
Specification
Result
Method
Appearance
White to off-white solid
Conforms
Visual Inspection
Identification by ¹H NMR
Conforms to structure
Conforms
¹H NMR Spectroscopy
Identification by Mass Spec
Conforms to structure
Conforms
Mass Spectrometry (ESI+)
Purity by HPLC
≥ 98.0%
99.2%
HPLC (UV, 254 nm)
Water Content (Karl Fischer)
≤ 0.5%
0.2%
Karl Fischer Titration
Residual Solvents
Meets USP <467> limits
Conforms
Headspace GC-MS
Heavy Metals
≤ 20 ppm
< 10 ppm
ICP-MS
Sulphated Ash
≤ 0.1%
0.05%
USP <281>
Comparative Analysis with Structural Isomers and Analogs
The biological activity of a final compound can be significantly impacted by the presence of isomeric impurities. Therefore, a robust analytical package must be able to distinguish the target molecule from closely related structures. Here, we compare 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with two common alternatives/potential impurities: 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid and 3-amino-1H-pyrazole-4-carboxylic acid.
The key to differentiating these compounds lies in a multi-pronged analytical approach, primarily relying on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the target compound from process-related impurities and degradation products.
Experimental Protocol: HPLC Method
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 5% B to 95% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Interpretation:
The chromatogram should show a major peak corresponding to 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with a retention time that is distinct from its potential isomers. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Figure 1: HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the compound.
Experimental Protocol: ¹H NMR Spectroscopy
Spectrometer: 400 MHz
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Concentration: ~10 mg/mL
Temperature: 25 °C
Number of Scans: 16
Predicted ¹H NMR Data and Interpretation:
While a publicly available experimental spectrum for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid is not readily found, we can predict the key signals based on its structure and data from analogous compounds.[4]
Table 3: Predicted ¹H NMR Signals for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid in DMSO-d₆
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 12.5
Broad Singlet
1H
-COOH
~ 7.5
Singlet
1H
C5-H (pyrazole ring)
~ 5.5
Broad Singlet
2H
-NH₂
~ 3.7
Singlet
3H
-CH₃
The singlet for the C5-H proton is characteristic and its chemical shift will differ from the corresponding protons in the alternative structures. The presence of the methyl group signal at ~3.7 ppm is a key identifier for this specific isomer.
Figure 2: Predicted ¹H NMR correlations for the target molecule.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule.
In positive ion mode, the expected [M+H]⁺ ion for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid would be observed at m/z 142.06. This would be distinct from the [M+H]⁺ ions of the phenyl analog (m/z 204.07) and the demethylated analog (m/z 128.05).
Conclusion
The comprehensive analysis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid through a combination of chromatographic and spectroscopic techniques is essential for ensuring its quality and suitability for use in drug discovery and development. A thorough Certificate of Analysis, supported by validated analytical methods, provides the necessary assurance of purity, identity, and consistency. By understanding the potential isomeric impurities and employing methods capable of resolving them, researchers can proceed with confidence in the integrity of their synthetic intermediates.
References
National Analytical Corporation - Chemical Division. 4-amino-1-methyl-1h-pyrazole-3-carboxylic Acid - Cas No: 1006334-34-4. ([Link])
Biosynce. 4-Amino-1-methylpyrazole-3-carboxylic Acid CAS 1006334-34-4. ([Link])
DDReg Pharma. What is a Certificate of Analysis (CoA). ([Link])
Arbačiauskienė, E. et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules 2021, 26, 3685. ([Link])
Al-Zaydi, K. M. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules 2008, 13, 2987-3001. ([Link])
Zhi, Y. et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules 2019, 24, 4583. ([Link])
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ([Link])
American Chemical Society. Selective Para-Vinylation of Cyano-Pyrazine. ([Link])
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). ([Link])
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ([Link])
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. ([Link])
A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility in forming hydrogen bonds, π-π stacking...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility in forming hydrogen bonds, π-π stacking interactions, and serving as a stable, rigid core has led to its incorporation into a multitude of FDA-approved drugs.[2][3][4] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, acting as potent and often selective inhibitors for critical biological targets.[5][6][7] This guide provides a comparative analysis of the efficacy of prominent classes of pyrazole-based inhibitors, supported by experimental data, detailed protocols, and mechanistic pathways to inform researchers, scientists, and drug development professionals.
The Mechanism as the Message: Deconstructing Efficacy
The therapeutic success of a pyrazole-based inhibitor is not merely a matter of binding affinity but a complex interplay of target selectivity, mechanism of action, and pharmacokinetic properties. The pyrazole core provides a foundational structure, but the specific substitutions around the ring dictate the molecule's interaction with its target protein, ultimately defining its efficacy and safety profile.[4][7] We will explore this by comparing four distinct classes of inhibitors that leverage the pyrazole scaffold to achieve therapeutic effects through vastly different mechanisms.
Class I: Anti-Inflammatory Agents - Selective COX-2 Inhibition
The diaryl-substituted pyrazole structure is famously embodied by Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID).[8] Its efficacy lies in its high selectivity for cyclooxygenase-2 (COX-2) over COX-1.[9]
Mechanism of Action:
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[10][11] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced during inflammation.[9] Celecoxib's sulfonamide side chain binds to a hydrophilic pocket present in the active site of COX-2 but not COX-1, conferring its selectivity.[9][10] This selective inhibition reduces the synthesis of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[9][12]
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates how Celecoxib intervenes in the inflammatory cascade.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Comparative Efficacy Data:
The selectivity of pyrazole-based COX-2 inhibitors is a key determinant of their therapeutic window.
Compound
Target
IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Celecoxib
COX-1
15
~333
COX-2
0.045
Thymol-pyrazole hybrid (8b)
COX-1
13.6
~316
COX-2
0.043
Data sourced from BenchChem Comparative Guide.[13]
Class II: Vasodilators - Selective PDE5 Inhibition
Sildenafil is a prime example of a pyrazole-based inhibitor targeting a phosphodiesterase (PDE) enzyme. Its structure is designed to mimic that of cyclic guanosine monophosphate (cGMP), allowing it to act as a competitive inhibitor of PDE type 5 (PDE5).[14]
Mechanism of Action:
In the corpus cavernosum and pulmonary vasculature, nitric oxide (NO) release activates guanylate cyclase, which increases levels of cGMP.[14][15] cGMP, in turn, activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation.[14] PDE5 is the enzyme responsible for degrading cGMP, terminating this signal.[16] By selectively inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated vasodilatory response.[15][17] This mechanism requires the initial release of NO, for instance through sexual stimulation, to be effective.[14]
Signaling Pathway: PDE5 Inhibition
The following diagram outlines the NO/cGMP pathway and Sildenafil's point of intervention.
Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.
Class III: Anticancer Agents - Protein Kinase Inhibition
The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs) for cancer therapy.[1][5] Altered kinase activity is a hallmark of many cancers, making PKIs a critical class of targeted therapies.[1] Examples of pyrazole-based PKIs include Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and numerous compounds targeting Cyclin-Dependent Kinases (CDKs).[1][18][19]
Mechanism of Action:
These inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain.[1] The pyrazole ring often forms crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for anchoring the inhibitor.[1] Substitutions on the pyrazole core are then optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase over other kinases in the human kinome.[1][6] For instance, inhibiting the JAK/STAT pathway with an inhibitor like Ruxolitinib can block cytokine signaling that drives the proliferation of certain cancer cells.[18][20]
Signaling Pathway: JAK/STAT Inhibition
This diagram shows a simplified representation of the JAK/STAT pathway and its inhibition.
Caption: Pyrazole-based JAK inhibitors block the phosphorylation of STAT proteins.
Comparative Efficacy Data:
The efficacy of pyrazole-based kinase inhibitors is demonstrated by their potent inhibition of target kinases and subsequent anti-proliferative effects in cancer cell lines.
Compound
Primary Target(s)
Kinase IC₅₀ (nM)
Cell Line GI₅₀ (µM)
Compound 3f
JAK1, JAK2, JAK3
3.4, 2.2, 3.5
N/A
Compound 15
CDK2
5 (Kᵢ)
0.127–0.560 (various cancer cells)
Afuresertib
Akt1
0.08 (Kᵢ)
0.95 (HCT116 colon cancer)
Compound 3i
VEGFR-2
8.93
1.24 (PC-3 prostate cancer)
Data sourced from multiple studies.[6][18][21][22]
Class IV: CNS Agents - Cannabinoid Receptor Inverse Agonism
Rimonabant , a diarylpyrazole, was the first selective cannabinoid-1 (CB1) receptor antagonist to be developed.[23][24] It functions as an inverse agonist, meaning it binds to the receptor and induces an effect opposite to that of endogenous agonists like anandamide.[24][25]
Mechanism of Action:
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite and energy balance.[26] Activation of CB1 receptors in the brain stimulates appetite.[25] Rimonabant blocks these receptors, reducing the activity of appetite-stimulating pathways and leading to decreased food intake and weight loss.[23][25] It also has peripheral effects on adipose tissue and the liver.[23] While initially effective for weight loss, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting that efficacy cannot be divorced from safety.[24][26]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To quantitatively compare the efficacy of novel pyrazole-based inhibitors, a robust and reproducible assay is essential. The following protocol describes a common method for determining the IC₅₀ value of an inhibitor against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to kinase activity. Inhibition is therefore measured as a reduction in ATP depletion.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
Compound Preparation:
Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO.
Perform a serial dilution of the inhibitor in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution). Also, prepare a "no inhibitor" (0% inhibition) control and a "no enzyme" (100% inhibition) control.
Reaction Setup (in a 384-well plate):
Add 5 µL of each inhibitor dilution (or control) to the appropriate wells.
Add 10 µL of a 2X kinase/substrate mixture (containing the target protein kinase and its specific peptide substrate in assay buffer) to all wells.
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiation and Incubation:
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (at the Kₘ concentration for the specific kinase).
Shake the plate briefly and incubate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
Detection:
Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if cell-based) and contains luciferase and luciferin, which produce light in the presence of ATP.
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion: The Enduring Potential of the Pyrazole Scaffold
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors against a diverse array of biological targets. From the anti-inflammatory action of Celecoxib to the anticancer efficacy of numerous kinase inhibitors, the pyrazole core provides a stable and versatile foundation for rational drug design.[2][4][7] The comparative efficacy of these molecules is fundamentally tied to their mechanism of action, which is dictated by the specific chemical moieties decorating the central pyrazole ring. As our understanding of disease pathways deepens, the strategic modification of this privileged scaffold will undoubtedly continue to yield novel therapeutics with improved efficacy and safety profiles.
References
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). MDPI. [Link]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024). RSC Publishing. [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (2023). PubMed. [Link]
[Mode of action of sildenafil] - PubMed. (1999). PubMed. [Link]
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (2022). PubMed. [Link]
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (2023). MDPI. [Link]
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. (2023). Taylor & Francis Online. [Link]
What is Rimonabant used for? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. (2023). National Center for Biotechnology Information. [Link]
Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (2009). PubMed. [Link]
1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors… - ScienceDirect. (2024). ScienceDirect. [Link]
Sildenafil | Advanced Drug Monograph | MedPath. (2025). MedPath. [Link]
Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2024). ResearchGate. [Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2021). MDPI. [Link]
Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. | Semantic Scholar. (2023). Semantic Scholar. [Link]
Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed. (1971). PubMed. [Link]
Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - ACS Publications. (2022). ACS Publications. [Link]
4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 | Journal of Medicinal Chemistry - ACS Publications. (2010). ACS Publications. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022). MDPI. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (2023). National Center for Biotechnology Information. [Link]
Mahek Patel., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254 - International Journal of Pharmaceutical Sciences. (2026). International Journal of Pharmaceutical Sciences. [Link]
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid - ResearchGate. (2020). ResearchGate. [Link]
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (2023). National Center for Biotechnology Information. [Link]
A Comparative Guide to the Validation of 4-amino-1-methyl-1H-pyrazole-3-carboxylic Acid Analytical Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the integrity of analytical reference standards is paramount. These standards form the bed...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical reference standards is paramount. These standards form the bedrock of accurate quantification, impurity profiling, and, ultimately, patient safety. This guide provides an in-depth technical comparison and validation strategy for analytical standards of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications. Instead, this guide will elucidate the scientific rationale behind the validation process, offering a framework for researchers to critically evaluate and compare analytical standards from different sources. We will explore the essential analytical techniques, delve into the nuances of method validation, and present the data in a clear, comparative format.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base.[1] In the context of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a reliable analytical standard is crucial for:
Accurate Assay and Potency Determination: To ensure the correct dosage of the final drug product.
Impurity Profiling: To identify and quantify process-related impurities and degradation products.
Stability Studies: To assess the shelf-life and degradation pathways of the API.
Regulatory Compliance: To meet the stringent requirements of regulatory bodies such as the FDA and EMA.
An inadequately characterized standard can lead to significant downstream consequences, including batch failures, regulatory delays, and compromised patient safety. Therefore, a rigorous validation process is not merely a quality control checkbox but a fundamental scientific necessity.
Comparative Analysis of Analytical Standards
A comprehensive evaluation of an analytical standard involves a multi-faceted approach, scrutinizing its identity, purity, and any potential impurities. Below is a comparative table outlining the typical specifications for a high-quality 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid analytical standard, contrasted with a lower-grade research chemical.
Parameter
High-Purity Analytical Standard (Typical)
Research-Grade Chemical (Typical)
Rationale and Importance
Purity (by HPLC)
≥ 99.5%
≥ 95%
High purity is essential for accurate quantification of the main analyte and to avoid interference from impurities.
Identity Confirmation
Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry
Often confirmed by a single technique (e.g., ¹H NMR)
Orthogonal methods provide a higher degree of confidence in the structural identity of the compound.
Impurity Profile
Each impurity ≤ 0.10%, Total impurities ≤ 0.5%
Impurity levels may not be specified or controlled.
A well-defined impurity profile is critical for safety and for understanding potential degradation pathways.
Residual Solvents
Meets ICH Q3C limits
May contain significant levels of residual solvents.
Residual solvents can be toxic and may affect the stability and physical properties of the standard.
Water Content
≤ 0.5% (by Karl Fischer)
Not typically specified.
Water content can affect the accuracy of weighing and the stability of the material.
Certificate of Analysis
Comprehensive CoA with detailed analytical data and traceability
Basic CoA with limited data.
A detailed CoA is a testament to the rigor of the characterization process and provides essential information for the end-user.
Experimental Workflows for Validation
The validation of a 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid analytical standard should be conducted in accordance with established guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). The following experimental workflows provide a robust framework for this validation.
Strategic Selection of Pyrazole Synthesis Routes: A Cost-Benefit & Technical Analysis
Executive Summary The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, the selection of a synthetic route is rarely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, the selection of a synthetic route is rarely a binary choice; it is a complex optimization problem balancing regiocontrol , cost of goods (COGS) , and scalability .
This guide moves beyond textbook definitions to provide a rigorous cost-benefit analysis of the three dominant methodologies: the classical Knorr Condensation , the precision 1,3-Dipolar Cycloaddition , and the sustainable Multicomponent Reaction (MCR) . We evaluate these not just on yield, but on "Total Process Cost"—accounting for purification burdens, hazardous waste disposal, and catalyst recovery.
Route 1: The Classical Knorr Condensation (The Industrial Workhorse)
Technical Overview
The condensation of 1,3-dicarbonyls with hydrazines is the historical and industrial standard. It is favored for its high atom economy and the low cost of starting materials.
The Hidden Cost: Regioselectivity.[1][2][3] With unsymmetrical 1,3-diketones, the reaction often produces a mixture of 1,3- and 1,5-isomers. While the synthesis is cheap, the purification (chromatography or fractional crystallization) drives up the operational cost significantly.
Mechanism & Causality
The reaction proceeds via a stepwise condensation. The "cost" of regioselectivity is incurred here: the hydrazine nitrogen's nucleophilicity vs. the electrophilicity of the carbonyls is often chemically indistinct, leading to mixed isomers.
Figure 1: The Knorr synthesis pathway.[4] Note that the initial attack can occur at either carbonyl, leading to regioisomeric mixtures.
Standardized Protocol (Self-Validating)
Validation Check: Monitor the disappearance of the diketone via TLC (30% EtOAc/Hexane). If the reaction stalls, add 10 mol% AcOH.
Setup: In a round-bottom flask, dissolve 1.0 equiv of 1,3-diketone in Ethanol (0.5 M concentration).
Addition: Cool to 0°C. Add 1.1 equiv of Hydrazine monohydrate dropwise to control exotherm.
Catalysis: If the substrate is sterically hindered, add 5 mol% Acetic Acid or HCl.
Reflux: Heat to reflux for 2-4 hours.
Workup: Cool to room temperature.
Scenario A (Precipitation): If solid forms, filter and wash with cold EtOH (High purity, low cost).
Scenario B (Oil): Evaporate solvent.[5] If isomer mix is >90:10, recrystallize. If <80:20, column chromatography is required (High cost).
Route 2: 1,3-Dipolar Cycloaddition (The Precision Specialist)[6]
Technical Overview
When specific substitution patterns (e.g., 1,3,4-trisubstituted pyrazoles) are required without separation steps, this route is superior. It typically involves the reaction of a nitrile imine (generated in situ from hydrazonoyl halides) with an alkyne or alkene.[1]
The Benefit: Absolute regiocontrol. The mechanism is concerted, governed by FMO (Frontier Molecular Orbital) theory, ensuring the substituent lands exactly where designed.
The Cost: Hydrazonoyl halides are expensive or must be synthesized from toxic precursors.
Mechanism & Causality
The reaction is a [3+2] cycloaddition.[1] The "cost" here is safety management; generating nitrile imines often requires a base (TEA) to eliminate HCl from the precursor, generating salt waste.
Figure 2: The regioselective [3+2] cycloaddition workflow. The concerted nature prevents isomer formation.
Precursor Prep: Dissolve Hydrazonoyl chloride (1.0 equiv) and Alkyne (1.2 equiv) in dry DCM or Toluene.
Activation: Add Triethylamine (1.5 equiv) dropwise at room temperature. Observation: Immediate precipitation of Et3N·HCl indicates dipole formation.
Reaction: Stir at room temperature for 12 hours. (Heating may be required for electron-deficient alkynes).
Workup: Wash with water to remove amine salts. Dry organic layer. Evaporate.
Purification: Often simple recrystallization or a short silica plug is sufficient due to high regiopurity.
Route 3: One-Pot Multicomponent Green Synthesis (The Future-Proof Option)
Technical Overview
For high-throughput screening (HTS) and library generation, Multicomponent Reactions (MCRs) are unmatched. A common variant uses an aldehyde, hydrazine, and ethyl acetoacetate with a green catalyst (e.g., ZnO nanoparticles or Ionic Liquids).
The Benefit: High E-factor (low waste), energy efficiency, and speed.
The Cost: Substrate scope can be limited; "off-the-shelf" diversity is high, but custom cores are harder to access.
Standardized Protocol
Validation Check: This system is often heterogeneous. Vigorous stirring is critical for catalyst contact.
Mix: Combine Aldehyde (1.0 equiv), Ethyl Acetoacetate (1.0 equiv), Hydrazine Hydrate (1.0 equiv), and Malononitrile (1.0 equiv) in Ethanol:Water (1:1).
Isolation: The product often precipitates out. Filter.
Recycle: The filtrate containing the catalyst can often be reused.
Comparative Analysis: The Decision Matrix
The following table synthesizes experimental data to guide your route selection.
Metric
Route 1: Knorr
Route 2: 1,3-Dipolar
Route 3: Green MCR
Regioselectivity
Low (Substrate dependent)
High (Intrinsic)
Moderate to High
Reagent Cost
Low (Commodity chems)
High (Specialized halides)
Low (Commodity chems)
Process E-Factor
High (Solvent/Purification waste)
Moderate
Low (Atom economical)
Scalability
Excellent (kg to ton)
Good (Safety limits on dipoles)
Moderate (Solubility limits)
Primary Use Case
Bulk manufacturing of simple cores
Complex/Chiral drug candidates
HTS Library Generation
Decision Logic Flowchart
Figure 3: Strategic decision tree for selecting the optimal synthesis route based on chemical constraints.
References
BenchChem. (2025).[5] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem Guides.
Fischer, H. & Fink, E. (1944). Über die Knorr'sche Pyrrolsynthese. Hoppe-Seyler's Z.[6] Physiol. Chem. [7][8]
Minetto, G., et al. (2005).[9] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis. Eur. J. Org.[2][9][10] Chem.
Kantharaju, K. (2022).[11] Efficient and greener method synthesis of pyrano [2, 3-c] pyrazole derivatives catalyzed by Fe3O4@L-Cys-SH. Iranian Journal of Catalysis.
Aggarwal, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
Alternatives to 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid in drug discovery
This guide provides an in-depth technical analysis of alternatives to 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and scaffold h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of alternatives to 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and scaffold hopping.
Executive Summary & Scaffold Analysis
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid represents a compact, bifunctional scaffold capable of participating in complex hydrogen-bonding networks. Its 1,3,4-substitution pattern is less common than the "kinase-privileged" 3-amino-4-carboxy isomer, making it a valuable tool for exploring novel IP space or targeting unique binding pockets (e.g., cryptic pockets in allosteric modulation).
However, medicinal chemists often seek alternatives due to:
Metabolic Liability: The N-methyl group can be a site of oxidative demethylation by CYPs.
Solubility: The planar, aromatic nature can lead to π-stacking aggregation.
Electronic Profile: The electron-rich pyrazole ring may not provide the optimal dipole moment for specific active sites.
Scaffold Anatomy
C3-Carboxylate: H-bond acceptor/donor (if free acid) or vector for amide coupling.
C4-Amine: H-bond donor; key attachment point for core pharmacophores.
N1-Methyl: Controls lipophilicity and prevents tautomerization, locking the H-bond donor/acceptor vector.
Comparative Analysis of Alternatives
The following alternatives are categorized by the medicinal chemistry problem they solve.
Alternative A: The "Kinase Standard" (Positional Isomerism)
Rationale: This is the regioisomer of the target. It is ubiquitous in ATP-competitive kinase inhibitors (e.g., Crizotinib analogs).
Mechanism: Swapping the amine and acid positions alters the H-bond vectors by approximately 30–60 degrees, potentially improving alignment with the hinge region of kinases.
Trade-off: Higher IP density (harder to patent); different pKa profile.
Alternative B: The "Electronic Tuner" (Ring Bioisosterism)
Compound:4-amino-3-isoxazolecarboxylic acid
Rationale: Replacing the pyrazole N1-Methyl with Oxygen increases the electronegativity of the ring.
Mechanism: Isoxazoles are less basic than pyrazoles. This reduces the risk of protonation at physiological pH, potentially improving membrane permeability (LogD). The oxygen atom also acts as a weak H-bond acceptor without the metabolic liability of an N-methyl group.
Performance: Often shows improved metabolic stability (no N-dealkylation).
Alternative C: The "Conformational Lock" (Fused Systems)
Compound:3-amino-1H-indazole-4-carboxylic acid
Rationale: Fusing a benzene ring creates a bicyclic system.
Mechanism: This restricts the conformational freedom of substituents attached to the amine/acid, reducing the entropic penalty upon binding. It also increases lipophilicity significantly.
Application: Useful when the binding pocket is large and hydrophobic (e.g., FLT3 or Aurora kinases).
Comparative Data Matrix
Feature
Target: 4-Amino-1-Me-Pyrazole-3-COOH
Alt A: 3-Amino-1-Me-Pyrazole-4-COOH
Alt B: 4-Amino-Isoxazole-3-COOH
Alt C: 3-Amino-Indazole-4-COOH
Electronic Character
Electron-rich (π-excessive)
Electron-rich
Electron-poor (π-deficient)
Aromatic/Lipophilic
Calc. LogP
~0.2
~0.2
~0.5
~1.8
pKa (Acid)
~3.5
~3.8
~2.9 (More acidic)
~3.5
H-Bond Donor
2 (NH2)
2 (NH2)
2 (NH2)
3 (NH2 + Indazole NH)
Metabolic Risk
High (N-demethylation)
High (N-demethylation)
Low (Ring cleavage rare)
Medium (Oxidation)
Synthetic Access
Moderate (Regio-control needed)
High (Commercial commodity)
High
Moderate
Decision Logic & SAR Workflow
The following decision tree guides the selection of the optimal alternative based on assay feedback.
Figure 1: Strategic decision tree for scaffold hopping from the pyrazole core.
Experimental Protocols
Protocol A: Synthesis of the Target Scaffold (Regioselective Control)
Note: Achieving the 4-amino-3-carboxy substitution requires specific nitration control.
Nitration: Dissolve substrate in conc. H2SO4 at 0°C. Dropwise add fuming HNO3. The carboxylic acid at C3 directs the electrophilic aromatic substitution to the C4 position (meta-like direction in pyrazoles).
Validation: Monitor by LCMS. The C5-nitro isomer is a potential minor byproduct.
Reduction: Dilute reaction mixture into ice water. Isolate solid. Suspend in MeOH with 10% Pd/C. Hydrogenate (H2 balloon) for 4 hours.
Purification: Filter catalyst. Recrystallize from Ethanol/Water.
Analysis: Quench with water/MeCN (1:1). Analyze via UPLC-MS.
Metric: Calculate % conversion by UV area integration (254 nm).
Expectation: The Isoxazole acid (Alt B) is typically more reactive toward nucleophiles than the Pyrazole acid due to the electron-withdrawing nature of the ring, often requiring milder coupling agents (e.g., COMU) to prevent racemization if chiral centers are present.
Mechanistic Insight: The "Water Bridge" Effect
In many kinase structures (e.g., CDK2), the pyrazole N2 (the unsubstituted nitrogen) often accepts a hydrogen bond from a conserved water molecule, which in turn bonds to the protein backbone.
Target (4-amino-1-methyl): The N2 is available for this interaction.
Isoxazole Alternative: The Oxygen atom is a weaker H-bond acceptor than the Pyrazole Nitrogen (N2).
Implication: If your modeling suggests a critical water bridge, stick to the pyrazole or use a 1,2,3-triazole (which retains the N-acceptor) rather than the isoxazole.
References
Fms-like tyrosine kinase 3 (FLT3) Inhibitors:Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. (Demonstrates the utility of the pyrazole-3-carboxamide scaffold in AML).
Bioisosterism in Drug Design:Bioisosteres for Carboxylic Acids: From Ionized Isosteres to Novel Unionized Replacements. (Provides context on replacing the acid moiety).
Scaffold Privileges:The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. (Comprehensive review of pyrazole regioisomerism in approved drugs).
Synthetic Methodology:Preparations of 4-Substituted 3-Carboxypyrazoles. (Detailed synthetic routes for the specific regioisomer).
Executive Summary & Immediate Action This guide defines the standard operating procedure (SOP) for the disposal of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4 / 1189693-96-6 for HCl salt). As a bifu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
This guide defines the standard operating procedure (SOP) for the disposal of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1006334-34-4 / 1189693-96-6 for HCl salt). As a bifunctional amphoteric molecule (containing both a basic amine and an acidic carboxyl group), this compound requires specific segregation protocols to prevent unintended buffering or heat generation in waste streams.
Do not blow dust. Cover spill with a damp paper towel to prevent aerosolization.[1]
Cleanup
Scoop wet slurry into a wide-mouth jar. Wipe surface with 70% Ethanol or Isopropanol.
Waste Tagging
Label as "Solid Organic Waste - Irritant" . List full chemical name.
Incompatibility
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides.[1]
Chemical Profile & Hazard Assessment
Understanding the chemical nature of the waste is the prerequisite for safe disposal.[2] This compound is not a P-listed or U-listed acute toxin under RCRA but is classified as a chemical irritant.
Property
Data
Operational Implication
Chemical Name
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Use full name on waste tags; avoid abbreviations.
CAS Number
1006334-34-4 (Free Base)1189693-96-6 (HCl Salt)
Verify specific salt form as HCl salts are acidic.[1]
Handle as a health hazard; standard chemical waste.[1]
Pre-Disposal Segregation & Treatment
The primary risk in disposing of amino-carboxylic acids is incompatible mixing . Because the molecule possesses a primary amine, it is nucleophilic and can react exothermically with electrophiles often found in waste containers.
Critical Compatibility Matrix
Before adding this waste to a carboy, verify the container's current contents:
pH Check: If the waste is an aqueous mixture, ensure pH is between 5 and 9 to prevent precipitation.
Solvent Segregation:
If dissolved in Methanol/Acetonitrile
Organic Solvents (Non-Halogenated) .
If dissolved in DCM/Chloroform
Organic Solvents (Halogenated) .
Precipitation Warning: If mixing a high-concentration salt form (HCl salt) into a basic organic waste stream (e.g., waste containing Triethylamine), the free base may precipitate out, forming sludge. Recommendation: Dilute with methanol before adding to the main carboy.
Visual Decision Logic
The following diagram outlines the decision process for categorizing this specific waste stream.
Figure 1: Decision tree for segregating pyrazole carboxylic acid waste based on physical state and solvent composition.
Regulatory Compliance (US EPA / RCRA)
While this specific compound is not a listed hazardous waste, it must be managed according to the "Cradle-to-Grave" responsibility.
RCRA Classification:
P/U List: Not listed.
Characteristic Waste: If the solid is dry, it is generally non-regulated unless it exhibits toxicity (D004-D043) which is unlikely for this structure. However, liquid waste often carries the ignitability code (D001 ) due to the solvents (MeOH/ACN) used.
Waste Code Assignment:
Solid: Non-Regulated Chemical Waste (unless local state laws differ).
Liquid (Flammable Solvent): D001, F003.
Liquid (Halogenated Solvent): F001, F002.
Final Directive: Always defer to the strictest local regulation. If in doubt, treat as Hazardous Chemical Waste suitable for incineration. Do not dispose of down the drain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485351, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved January 30, 2026.
[Link][1]
US Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.
[Link]
As researchers, we often treat intermediate scaffolds as inert building blocks. However, 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid presents a specific dual-risk profile: it is a zwitterionic solid capable of generating fine, static-charged dust, and it possesses a pharmacophore structure common in bioactive kinase inhibitors.
Immediate Directive: Do not handle this compound on an open bench. The primary route of exposure is inhalation of dust and mucous membrane contact .
Technical Risk Assessment (The "Why")
To select the correct PPE, we must understand the physicochemical behavior of the molecule.
Feature
Hazard Implication
Zwitterionic Nature
Contains both a basic amine () and acidic carboxyl () group. This leads to high crystal lattice energy, resulting in a fine, dry powder that is prone to static charge and aerosolization during weighing.
Acidity/Basicity
In solution, it can buffer pH. Direct contact with moisture (sweat/eyes) can cause immediate irritation (H315, H319) due to local pH changes on the tissue.
Bioactivity
This scaffold is a structural analog to Sildenafil and various kinase inhibitors. Until specific toxicology data rules it out, treat as a bioactive agent capable of systemic effects if ingested (H302).
PPE Specifications Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
A. Respiratory Protection (Critical)
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
Secondary Control (If hood is unavailable/cleaning spills): NIOSH-certified N95 or P100 particulate respirator.
Scientist's Note: Surgical masks provide zero protection against chemical dusts.
B. Ocular Protection
Standard: Chemical Safety Goggles (Indirect Vent).
Reasoning: Safety glasses with side shields are insufficient for fine powders. Air currents can carry static-charged particles around the lenses into the eye, where the acidic moiety will cause severe irritation.
Solid Handling: Single pair is sufficient if no solvents are present.
Solution Handling:Double gloving is required if dissolved in DMSO or DMF. These solvents penetrate nitrile and carry the solute through the skin barrier.
Visual Decision Logic: PPE Selection
Use this decision tree to determine the required safety setup based on your experimental state.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Context: Static electricity is the enemy here. Pyrazole carboxylic acids are often "fluffy" and fly easily.
Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only during the read, but keep the sash low.
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.
Transfer: Do not dump the powder. Use a gentle tapping motion.
Cleanup: Immediately wipe the balance area with a wet tissue (water/ethanol) to solubilize and remove invisible dust.
Protocol B: Solubilization (The "Zwitterion Trap")
Context: Researchers often fail to dissolve this compound because they assume it dissolves in pure water or organic solvents.
Observation: You may notice the solid floats or clumps in water (pH ~7).
Mechanism: At neutral pH, the molecule may exist in a zwitterionic form with low solubility.
Action:
To dissolve in water: Add 1 equivalent of Base (NaOH) to deprotonate the carboxylic acid, OR 1 equivalent of Acid (HCl) to protonate the amine.
Safety Note: Adding acid/base generates heat. Ensure the vial is supported to prevent tipping.
Emergency Response & Disposal
Scenario
Immediate Action
Eye Contact
Do not rub. The powder is abrasive and acidic. Flush with water for 15 minutes. Seek medical attention if redness persists (H319).
Skin Contact
Wash with soap and water.[2][3][4] Do not use ethanol (this may increase absorption).
Inhalation
Move to fresh air.[3][4][5] If wheezing occurs (H335), seek medical help.
Spill (Solid)
Do not sweep dry. Cover with wet paper towels to dampen dust, then wipe up. Dispose of as hazardous chemical waste.
Disposal Classification:
Segregate as Solid Organic Hazardous Waste . If in solution with DMSO/DMF, segregate as Halogenated/Non-Halogenated Organic Waste depending on the solvent. Do not pour down the drain.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53313627, 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 1-methyl-1H-pyrazole-3-carboxylic acid (Analogous Hazard Data).[1][6] Retrieved from [Link][1]